1-[4-(benzyloxy)benzyl]-4-piperidinol
Descripción
Propiedades
IUPAC Name |
1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c21-18-10-12-20(13-11-18)14-16-6-8-19(9-7-16)22-15-17-4-2-1-3-5-17/h1-9,18,21H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTPSTMWVJJQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198771 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
1-[4-(benzyloxy)benzyl]-4-piperidinol chemical structure and properties
An In-depth Technical Guide to 1-[4-(benzyloxy)benzyl]-4-piperidinol for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-[4-(benzyloxy)benzyl]-4-piperidinol, a key synthetic intermediate in medicinal chemistry. We will explore its chemical structure, physicochemical properties, a detailed synthesis protocol via reductive amination, and its significant applications in the development of novel therapeutics, particularly those targeting the central nervous system. This document serves as a critical resource for researchers, chemists, and drug development professionals, offering actionable insights grounded in established scientific principles.
Introduction: The Strategic Importance of 1-[4-(benzyloxy)benzyl]-4-piperidinol in Medicinal Chemistry
1-[4-(benzyloxy)benzyl]-4-piperidinol is a heterocyclic organic compound featuring a piperidine core, a structure of significant interest in pharmaceutical development due to its prevalence in a wide array of biologically active molecules. The piperidine scaffold is a privileged structure, known for conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. The strategic placement of a hydroxyl group at the 4-position and a benzyloxybenzyl moiety on the piperidine nitrogen makes this molecule a versatile building block. It serves as a crucial starting material for creating diverse libraries of compounds for screening and lead optimization in drug discovery programs. Its utility is particularly noted in the synthesis of agents targeting the central nervous system (CNS), including dopamine receptor modulators.[1][2]
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular and physical characteristics of 1-[4-(benzyloxy)benzyl]-4-piperidinol is fundamental to its application in synthesis and its behavior in biological assays.
Chemical Structure
-
Molecular Formula: C₁₉H₂₃NO₂
-
Molecular Weight: 297.40 g/mol
-
IUPAC Name: 1-{[4-(Benzyloxy)phenyl]methyl}piperidin-4-ol
-
SMILES: C1=CC=C(C=C1)COCC2=CC=C(C=C2)CN3CCC(CC3)O
-
InChI Key: SBPJNWLSTBPEPE-UHFFFAOYSA-N
The structure consists of a central piperidine ring with a hydroxyl group at the C4 position. The piperidine nitrogen is substituted with a benzyl group, which itself is para-substituted with a benzyloxy ether linkage. This combination of a polar hydroxyl group and a lipophilic benzyloxybenzyl group provides a unique balance of properties.
Physicochemical Data
The following table summarizes key physicochemical properties. These values are critical for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source & Rationale |
| Appearance | White to off-white crystalline powder | Based on typical appearance of similar aromatic piperidine derivatives. |
| Melting Point | Not available in literature. Estimated >100 °C. | Based on the melting points of its precursors, 4-(benzyloxy)benzaldehyde (71-74 °C)[3] and 4-piperidinol (~107 °C), the final product is expected to be a solid with a higher melting point due to increased molecular weight and intermolecular interactions. |
| Boiling Point | > 300 °C (Predicted) | High boiling point is expected due to the molecular weight and polar functional groups. |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | The presence of the hydroxyl group and piperidine nitrogen allows for some aqueous solubility, while the large aromatic portion ensures solubility in common organic solvents. |
| pKa | ~8.5-9.5 (Predicted for piperidine nitrogen) | The piperidine nitrogen is basic. The exact pKa is influenced by the N-benzyl substituent but is expected to be in the typical range for tertiary amines of this type. |
Synthesis Protocol: Reductive Amination
The most efficient and common method for synthesizing 1-[4-(benzyloxy)benzyl]-4-piperidinol is the reductive amination of 4-(benzyloxy)benzaldehyde with 4-piperidinol. This one-pot reaction is widely utilized in pharmaceutical synthesis for its high yield and operational simplicity.[4]
Causality Behind Experimental Choices
-
Reactants: 4-(Benzyloxy)benzaldehyde provides the substituted benzyl moiety, and 4-piperidinol serves as the core heterocyclic amine.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild and selective reducing agent, capable of reducing the intermediate iminium ion without significantly reducing the starting aldehyde. This selectivity is crucial for preventing the formation of 4-(benzyloxy)benzyl alcohol as a byproduct. Its tolerance to protic solvents and acidic conditions makes it ideal for this reaction.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they effectively dissolve the reactants and are non-reactive under the conditions.
-
Catalyst: A catalytic amount of acetic acid is used to protonate the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack by the amine and facilitating the formation of the key iminium ion intermediate.
Step-by-Step Experimental Workflow
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(benzyloxy)benzaldehyde (1.0 eq) and 4-piperidinol (1.1 eq) in dichloromethane (DCM).
-
Iminium Ion Formation: Add glacial acetic acid (0.1-0.2 eq) to the solution and stir at room temperature for 30-60 minutes. This allows for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. The reaction is typically exothermic and should be controlled.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: gradient of methanol in dichloromethane) to yield the pure 1-[4-(benzyloxy)benzyl]-4-piperidinol.
Synthesis Workflow Diagram
Caption: Reductive amination synthesis workflow.
Applications in Drug Discovery
1-[4-(benzyloxy)benzyl]-4-piperidinol is a strategic intermediate for accessing a range of high-value pharmaceutical targets.
-
Dopamine D4 Receptor Antagonists: The benzyloxy piperidine scaffold is a known pharmacophore for dopamine D4 receptor antagonists.[1][2] These antagonists are being investigated for the treatment of CNS disorders such as schizophrenia and Parkinson's disease-related dyskinesias. The title compound provides a direct precursor to molecules with this scaffold.
-
Opioid Receptor Modulators: The 4-hydroxypiperidine core is a common feature in many opioid receptor ligands. The N-benzyl group can be readily cleaved under hydrogenolysis conditions to provide a secondary amine, which is a key handle for further derivatization to explore structure-activity relationships (SAR) for novel analgesics.
-
Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Derivatives of 4-phenoxypiperidines, which can be synthesized from precursors like the title compound, have been identified as potent and reversible inhibitors of LSD1, a target in cancer therapy.[5]
Logical Relationship of Applications
Caption: Synthetic utility and therapeutic targets.
Spectroscopic Characterization
The structural integrity of synthesized 1-[4-(benzyloxy)benzyl]-4-piperidinol should be confirmed using standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, a singlet for the benzylic methylene protons of the ether linkage, a singlet for the benzylic methylene protons adjacent to the piperidine nitrogen, multiplets for the piperidine ring protons, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 19 carbon atoms, with characteristic shifts for the aromatic carbons, the benzylic carbons, the carbons of the piperidine ring (including the carbon bearing the hydroxyl group), and the ether-linked methylene carbon.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 298.18.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C-H stretching bands for aromatic and aliphatic groups will be observed around 3000 cm⁻¹, and C-O stretching for the ether will appear in the 1250-1050 cm⁻¹ region.
Conclusion
1-[4-(benzyloxy)benzyl]-4-piperidinol is a high-value synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis via reductive amination, combined with its versatile chemical handles, makes it an attractive starting point for the creation of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for its effective utilization in a research setting.
References
- (No author given). 13C ; DEPT135 ; HSQC) and HRMS spectra. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-10-147-s1.pdf]
- Gorgani, M., et al. (2023). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. ResearchGate. [URL: https://www.researchgate.
- (No author given). Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization. The Royal Society of Chemistry. [URL: https://www.rsc.
- Oloo, M. O., et al. (2010). 4-(Benzyloxy)benzaldehyde. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960105/]
- (No author given). Synthesis of 4-benzyloxybenzaldehyde. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-4-benzyloxybenzaldehyde]
- (No author given). 1-Benzyl-4-piperidone(3612-20-2) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/3612-20-2_1HNMR.htm]
- (No author given). Reductive Amination Protocols for 1-Benzyl-4-piperidone: A Detailed Guide for Researchers. Benchchem. [URL: https://www.benchchem.com/application-notes/reductive-amination-protocols-for-1-benzyl-4-piperidone]
- (No author given). 1-Benzyl-4-piperidone. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Benzyl-4-piperidone]
- (No author given). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28601569/]
- Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8966054/]
- Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35151866/]
- Matassini, C., et al. (2013). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc. [URL: https://www.
- (No author given). N-Benzyl-4-piperidone. Koei Chemical Co., Ltd. [URL: https://www.koeichem.com/en/products/000030.html]
- (No author given). 4-Benzyloxybenzaldehyde. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8158548.htm]
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [URL: https://www.researchgate.net/publication/337330545_Reductive_Amination_in_the_Synthesis_of_Pharmaceuticals]
Sources
- 1. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Benzyloxybenzaldehyde | 4397-53-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemo-Structural Profiling and Synthetic Utility of 1-[4-(benzyloxy)benzyl]-4-piperidinol
Executive Summary
1-[4-(benzyloxy)benzyl]-4-piperidinol is a specialized heterocyclic intermediate utilized primarily in medicinal chemistry as a pharmacophore scaffold for G-protein coupled receptor (GPCR) ligands and NMDA receptor modulators. Structurally, it combines a polar 4-hydroxypiperidine head group with a lipophilic 4-benzyloxybenzyl tail, making it a critical building block for exploring Structure-Activity Relationships (SAR) in neuroactive drug discovery.
This technical guide provides a comprehensive analysis of its physicochemical properties, a self-validating synthetic protocol, and its application in modern drug development.
Part 1: Physicochemical Profile & Molecular Data
The following data represents the calculated and predicted properties for the target molecule (
Core Identity Table
| Property | Value | Technical Notes |
| IUPAC Name | 1-({4-[(phenylmethyl)oxy]phenyl}methyl)piperidin-4-ol | Alternate: 1-(4-benzyloxybenzyl)-4-hydroxypiperidine |
| Molecular Formula | ||
| Molecular Weight | 297.39 g/mol | Monoisotopic Mass: 297.1729 Da |
| CAS Registry | Research Grade | Often synthesized in situ or custom-ordered; analog of CAS 4727-72-4 |
| Physical State | Solid (Crystalline powder) | Generally off-white to pale yellow |
| Solubility | DMSO, Methanol, DCM | Poor water solubility due to benzyloxy tail |
Lipinski & Veber Parameters (Drug-Likeness)
-
cLogP (Predicted): ~3.2 – 3.5 (Lipophilic, crosses Blood-Brain Barrier).
-
H-Bond Donors: 1 (Hydroxyl group).
-
H-Bond Acceptors: 3 (Amine N, Ether O, Hydroxyl O).
-
Rotatable Bonds: 5.
-
Topological Polar Surface Area (TPSA): ~32 Ų.
Part 2: Synthetic Pathways & Causality
To synthesize this molecule with high purity for biological screening, Reductive Amination is the superior pathway compared to direct alkylation.
Pathway Comparison
-
Method A: Direct Alkylation (
)-
Reagents: 4-piperidinol + 4-(benzyloxy)benzyl chloride +
. -
Drawback: Risk of O-alkylation (side reaction at the hydroxyl group) and over-alkylation (quaternization). Requires strict stoichiometric control.
-
-
Method B: Reductive Amination (Recommended)
-
Reagents: 4-piperidinol + 4-(benzyloxy)benzaldehyde + Sodium Triacetoxyborohydride (STAB).
-
Advantage:[1] "One-pot" mild reaction; forms the iminium ion intermediate selectively at the nitrogen, preventing O-alkylation.
-
Visualization of Synthetic Logic
Caption: Figure 1. Reductive amination strategy prioritizing N-selectivity via iminium ion formation.
Part 3: Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of 1-[4-(benzyloxy)benzyl]-4-piperidinol via Reductive Amination. Scale: 10 mmol (adaptable).
Materials
-
Amine: 4-Hydroxypiperidine (1.01 g, 10 mmol).
-
Aldehyde: 4-(Benzyloxy)benzaldehyde (2.12 g, 10 mmol).
-
Reductant: Sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol).
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous).
-
Catalyst: Acetic Acid (glacial, catalytic amount).
Step-by-Step Methodology
Phase 1: Iminium Formation (Equilibrium Establishment)
-
Dissolution: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(benzyloxy)benzaldehyde (1.0 eq) in 40 mL of DCE.
-
Addition: Add 4-hydroxypiperidine (1.0 eq).
-
Catalysis: Add Acetic Acid (0.1 eq, ~60 µL). Scientific Rationale: Mild acidity protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine.
-
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen atmosphere.
-
Self-Validation Check: Solution may become slightly cloudy or change color, indicating imine formation.
-
Phase 2: Reduction (Irreversible Step)
-
Reduction: Cool the mixture to 0°C (ice bath) to minimize side reactions. Add STAB (1.5 eq) portion-wise over 10 minutes.
-
Safety Note: Gas evolution (
) may occur; ensure venting.
-
-
Reaction: Remove ice bath and stir at RT for 4–12 hours.
-
Monitoring: Monitor via TLC (System: 5% MeOH in DCM).
-
Endpoint: Disappearance of the aldehyde spot (high
) and appearance of a new polar spot (lower , stains with Ninhydrin or Dragendorff).
-
Phase 3: Workup & Purification
-
Quench: Quench reaction with saturated aqueous
(30 mL). Stir for 15 minutes to decompose borate complexes. -
Extraction: Extract with DCM (3 x 30 mL).
-
Wash: Wash combined organics with Brine (1 x 30 mL).
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from EtOAc/Hexanes or perform Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).
Part 4: Structural Characterization (The "Proof")
To validate the identity of the synthesized compound, compare spectral data against these predicted diagnostic signals.
1H NMR Diagnostics (300 MHz, )
| Proton Group | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Aromatic (Benzyl) | 7.30 – 7.45 | Multiplet | 5H | Terminal phenyl group |
| Aromatic (Linker) | ~7.20 (d) & ~6.90 (d) | Doublets | 4H | Para-substituted benzene (AA'BB' system) |
| Benzylic | ~5.05 | Singlet | 2H | Deshielded by oxygen and phenyl ring |
| Benzylic | ~3.45 | Singlet | 2H | Linker between N and aromatic ring |
| Piperidine | ~3.70 | Multiplet | 1H | Germinal to hydroxyl group |
| Piperidine Ring | 1.50 – 2.80 | Multiplets | 8H | Characteristic piperidine envelope |
Mass Spectrometry (ESI-MS)
-
Expected Ion:
-
m/z: 298.4
-
Fragmentation Pattern: Loss of water (M-18) or cleavage of the benzyl-N bond is common in high-energy collisions.
Part 5: Applications in Drug Discovery[3]
This molecule serves as a versatile "Probe Scaffold" in three major therapeutic areas:
-
NMDA Receptor Antagonism (GluN2B Subunit):
-
Sigma Receptor Ligands (
):-
N-substituted piperidines are classic pharmacophores for Sigma receptors, involved in cellular stress response and neuroprotection.
-
-
LSD1 Inhibitors (Epigenetics):
-
Recent studies utilize 4-(benzyloxy)phenoxy-piperidines.[4] This specific molecule (benzyl-linked) serves as a negative control or a scaffold for linker optimization studies [3].
-
Pharmacophore Mapping Diagram
Caption: Figure 2. Pharmacophore dissection showing how the piperidine head and lipophilic tail map to key receptor targets.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
-
Williams, K. (1993). "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms of action." Molecular Pharmacology.
-
Zha, X., et al. (2018).[1] "Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors." Bioorganic Chemistry.
-
PubChem Database. (2024). "Compound Summary: 1-Benzyl-4-piperidinol (Core Analog)." National Library of Medicine.
Sources
- 1. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
1-(4-Benzyloxybenzyl)piperidine Derivatives: A Technical Review of a Privileged Scaffold in Neuropharmacology
Executive Summary
This technical guide provides a comprehensive analysis of 1-(4-benzyloxybenzyl)piperidine and its derivatives, a class of "privileged structures" in medicinal chemistry. Characterized by a lipophilic benzyloxy tail and a basic piperidine head, this scaffold is a critical pharmacophore in the development of Sigma-1 receptor (
Structural Significance & Therapeutic Applications[1][2][3][4]
The 1-(4-benzyloxybenzyl)piperidine core (CAS: 1177093-20-7 for the HCl salt) serves as a versatile building block.[2] Its dual-binding capability allows it to span large active sites in enzymes and receptors.
Key Therapeutic Areas
| Target System | Mechanism of Action | Therapeutic Indication |
| Sigma-1 Receptor ( | Agonism/Antagonism | Neuropathic pain, Neuroprotection (Ischemia), Depression |
| Acetylcholinesterase (AChE) | Dual-site Inhibition (CAS & PAS) | Alzheimer's Disease (Donepezil-like profile) |
| Dopamine D4 Receptor | Selective Antagonism | Antipsychotic (Schizophrenia), Cognitive enhancement |
| Monoamine Transporters | Reuptake Inhibition | Depression, Anxiety |
Molecular Logic[1][6]
-
The Benzyloxy Tail: Provides a bulky, hydrophobic moiety capable of
- stacking interactions. In AChE, it targets the Peripheral Anionic Site (PAS); in R, it occupies the primary hydrophobic pocket.[1] -
The Piperidine Head: Contains a basic nitrogen (pKa ~8-9) that is protonated at physiological pH, forming a crucial salt bridge with aspartate residues (e.g., Asp70 in AChE, Asp126 in
R).[1]
Chemical Synthesis Pathways[7]
Two primary routes are employed for the synthesis of these derivatives: Nucleophilic Substitution (N-Alkylation) and Reductive Amination .
Synthesis Workflow Diagram
Caption: Comparison of N-Alkylation and Reductive Amination routes. Route B is generally preferred for convergent synthesis of complex derivatives due to milder conditions.
Detailed Protocol: Route A (N-Alkylation)
This protocol is robust for generating the core scaffold on a multigram scale.
Reagents:
-
4-(Benzyloxy)benzyl chloride (1.0 equiv)[1]
-
Piperidine (or 4-substituted derivative) (1.2 equiv)[1][3][4]
-
Potassium Carbonate (
) (2.0 equiv)[1] -
Potassium Iodide (KI) (0.1 equiv, catalytic)[1]
-
Acetonitrile (
) or DMF[1]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the piperidine derivative (10 mmol) in acetonitrile (30 mL).
-
Base Addition: Add anhydrous
(20 mmol) and catalytic KI (1 mmol). Stir the suspension at room temperature for 15 minutes. -
Alkylation: Dropwise add a solution of 4-(benzyloxy)benzyl chloride (10 mmol) in acetonitrile (10 mL).
-
Reflux: Heat the mixture to reflux (
C) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). -
Workup: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in DCM and wash with water and brine. Dry over
.[4] Purify via flash column chromatography (Silica gel, gradient elution).[1] -
Salt Formation: Dissolve the free base in diethyl ether and add 2M HCl in ether to precipitate the hydrochloride salt (CAS 1177093-20-7).
Medicinal Chemistry & SAR
The biological activity of 1-(4-benzyloxybenzyl)piperidine derivatives is highly sensitive to substitutions on the piperidine ring and the benzyl linker.
Structure-Activity Relationship (SAR) Matrix
| Structural Zone | Modification | Effect on Activity |
| Benzyl Ring (Tail) | 4-Benzyloxy | Critical for |
| 4-Fluoro/Chloro | Increases metabolic stability; modulates D4 selectivity. | |
| Linker | Methylene ( | Optimal for AChE/ |
| Carbonyl (Amide) | Reduces basicity; shifts activity towards enzyme inhibition (e.g., AChE) over GPCRs.[1] | |
| Piperidine (Head) | Unsubstituted | Moderate affinity; acts as a generic anchor. |
| 4-Benzyl | Donepezil-mimetic. Drastically increases AChE potency (nM range). | |
| 4-Phenyl | Sigma-selective. Enhances |
Pharmacology: Mechanism of Action[9]
Acetylcholinesterase (AChE) Inhibition
These derivatives function as Dual Binding Site Inhibitors .
-
Catalytic Anionic Site (CAS): The piperidine nitrogen (protonated) binds to the CAS via cation-
interactions with Trp84. -
Peripheral Anionic Site (PAS): The benzyloxybenzyl moiety extends to the PAS, stacking with Trp279.[1] This dual binding prevents acetylcholine hydrolysis and blocks A
peptide aggregation (which is induced by the PAS).
Sigma-1 Receptor Modulation
The scaffold mimics the pharmacophore of high-affinity sigma ligands.
-
Chaperone Activity: Binding to
R at the Endoplasmic Reticulum (ER) interface modulates calcium signaling ( receptors) and prevents ER stress, providing neuroprotection in ischemia and neurodegeneration models.[1]
Signaling Pathway Diagram
Caption: Dual mechanism of action targeting cholinergic transmission (AChE) and cellular survival pathways (Sigma-1).
Validated Assay Protocol: Ellman's Method
To validate the AChE inhibitory potential of synthesized derivatives, the modified Ellman's assay is the industry standard.[1]
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion (TNB), quantified at 412 nm.[1]
Protocol:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Enzyme Prep: Dissolve electric eel AChE (Sigma-Aldrich) in buffer to 0.1 U/mL.
-
Inhibitor: Prepare serial dilutions of the 1-(4-benzyloxybenzyl)piperidine derivative in DMSO (Final DMSO < 1%).
-
Reaction Mix (96-well plate):
-
150
L Buffer -
20
L Inhibitor solution -
20
L AChE solution -
Incubate for 10 mins at 25°C.
-
-
Substrate Addition: Add 10
L DTNB (10 mM) and 10 L ATCh (15 mM). -
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculation: Calculate % Inhibition =
. Determine using non-linear regression.
References
-
Chem-Impex International. (n.d.). 4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride - Product Catalog. Retrieved from [1]
-
Musial, A., et al. (2021).[1] Recent Advances in the Search for Effective Anti-Alzheimer’s Drugs: Cholinesterase Inhibitors. European Journal of Medicinal Chemistry.
-
Bhardwaj, A., et al. (1998).[1] Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo. Stroke, 29(11), 2404-10.[1] Retrieved from
-
Vice, S., et al. (2001).[1][5] Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492.[1][5] Retrieved from
-
MedKoo Biosciences. (n.d.). PF-06260933 Product Description (Selectivity Profile). Retrieved from (Note: Cited for D4/Kinase selectivity context, distinct from the core scaffold).
Sources
Application Note: High-Efficiency Synthesis of 1-[4-(benzyloxy)benzyl]-4-piperidinol via Reductive Amination
Abstract & Application Scope
This application note details the optimized protocol for synthesizing 1-[4-(benzyloxy)benzyl]-4-piperidinol , a critical pharmacophore found in acetylcholinesterase inhibitors (e.g., Donepezil analogs) and various GPCR ligands. The method utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that allows for the direct reductive amination of aldehydes with secondary amines without the need for toxic cyanoborohydrides or harsh hydrogenation conditions that could cleave the sensitive O-benzyl ether protecting group.
Key Advantages of this Protocol:
-
Chemo-selectivity: STAB reduces the intermediate iminium ion faster than the aldehyde, minimizing side-product formation (benzyl alcohol).
-
Functional Group Tolerance: The O-benzyl ether remains intact (unlike catalytic hydrogenation).
-
Operational Simplicity: One-pot procedure at room temperature.
Retrosynthetic Analysis & Mechanism
The synthesis is designed around the disconnection of the C-N bond between the benzylic carbon and the piperidine nitrogen.
Reaction Scheme
Reactants:
-
Amine: 4-Piperidinol (4-Hydroxypiperidine)
-
Aldehyde: 4-(Benzyloxy)benzaldehyde
-
Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)₃)[1][2][3][4]
Mechanistic Pathway (Graphviz Visualization)
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is then irreversibly reduced to the tertiary amine.
Figure 1: Mechanistic pathway of direct reductive amination using STAB. The rate-determining step is often the formation of the iminium ion, which is then rapidly trapped by the hydride.
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (Scale: 5 mmol) | Role |
| 4-(Benzyloxy)benzaldehyde | 212.25 | 1.0 | 1.06 g | Electrophile |
| 4-Piperidinol | 101.15 | 1.1 | 0.56 g | Nucleophile |
| Sodium Triacetoxyborohydride | 211.94 | 1.4 | 1.48 g | Reducing Agent |
| Acetic Acid (AcOH) | 60.05 | 1.0 | 0.29 mL | Catalyst (Optional*) |
| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 25 mL (0.2 M) | Solvent |
*Note: AcOH is strictly necessary for ketones but accelerates iminium formation for aldehydes. Included here to ensure robust conversion.
Step-by-Step Methodology
Step 1: Iminium Ion Formation
-
In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(benzyloxy)benzaldehyde (1.06 g, 5.0 mmol) in 1,2-Dichloroethane (DCE) (25 mL).
-
Add 4-piperidinol (0.56 g, 5.5 mmol) to the solution.
-
Add Acetic Acid (0.29 mL, 5.0 mmol).
-
Stir the mixture at room temperature (20-25°C) for 30-60 minutes under a nitrogen atmosphere.
-
Expert Insight: This dwell time allows the equilibrium to shift toward the iminium species before the reducing agent is introduced.
-
Step 2: Reduction 5. Add Sodium Triacetoxyborohydride (STAB) (1.48 g, 7.0 mmol) in three portions over 5 minutes.
- Caution: Slight gas evolution (hydrogen) may occur; ensure the system is vented.
- Stir the reaction mixture at room temperature for 12-16 hours (overnight).
- Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). The aldehyde spot (high Rf) should disappear, and a new polar spot (amine) should appear.
Step 3: Quench and Workup 7. Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose excess borohydride. 8. Transfer to a separatory funnel. Separate the organic layer (DCE).[3] 9. Extract the aqueous layer with DCM (2 x 20 mL) to recover any remaining product. 10. Combine the organic layers and wash with Brine (30 mL). 11. Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude oil/solid.
Purification Workflow (Graphviz)
Figure 2: Purification decision tree. For this substrate, recrystallization is often sufficient if the crude yield is high.
Characterization & Validation
To validate the synthesis, the following spectral data should be obtained.
Expected 1H NMR (400 MHz, CDCl₃):
- 7.30–7.45 (m, 5H): Benzyloxy aromatic protons (phenyl ring).
- 7.25 (d, 2H) & 6.90 (d, 2H): 1,4-Disubstituted benzene ring (AA'BB' system).
- 5.05 (s, 2H): Benzylic protons of the ether (-O-CH ₂-Ph).
- 3.70 (m, 1H): Methine proton at the 4-position of piperidine (CH -OH).
- 3.45 (s, 2H): Benzylic protons of the amine (N-CH ₂-Ar).
- 2.75 (m, 2H) & 2.15 (m, 2H): Piperidine ring protons (adjacent to Nitrogen).
- 1.90 (m, 2H) & 1.60 (m, 2H): Piperidine ring protons (adjacent to CH-OH).
Mass Spectrometry (ESI+):
-
Calculated Mass [M+H]+: 298.18 m/z (C₁₉H₂₃NO₂ + H).
Troubleshooting & Optimization
-
Issue: Incomplete Conversion.
-
Cause: Steric hindrance or insufficient activation.
-
Solution: Increase Acetic Acid to 1.5 eq or switch solvent to THF to alter solubility profiles.
-
-
Issue: "Stuck" Emulsion during Workup.
-
Cause: Amphiphilic nature of the amino-alcohol product.
-
Solution: Add a small amount of MeOH to the organic layer or saturate the aqueous layer with solid NaCl.
-
-
Issue: Benzyl Alcohol Byproduct.
-
Cause: Direct reduction of aldehyde before iminium formation.[1]
-
Solution: Ensure the 30-60 min pre-stirring step (Step 1) is strictly followed before adding STAB.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]
-
Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica Oggi - Chemistry Today, 38(6), 28-32. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 78461, 1-Benzylpiperidin-4-ol. [Link]
-
Common Organic Chemistry. (2023). Reductive Amination: Common Conditions (STAB). [Link]
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols for the Purification of 1-[4-(benzyloxy)benzyl]-4-piperidinol
Introduction
1-[4-(benzyloxy)benzyl]-4-piperidinol is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural motif, featuring a piperidine ring, a benzyl group, and a benzyloxy moiety, makes it a valuable building block in drug discovery. The purity of this compound is paramount, as even trace impurities can lead to undesirable side reactions, lower yields of the final product, and potential complications in biological assays. This guide provides detailed protocols and expert insights into the most effective methods for the purification of 1-[4-(benzyloxy)benzyl]-4-piperidinol, ensuring a high degree of purity for downstream applications in research and development.
Understanding the Molecule: Physicochemical Properties and Their Impact on Purification
A thorough understanding of the physicochemical properties of 1-[4-(benzyloxy)benzyl]-4-piperidinol is fundamental to designing an effective purification strategy. While experimental data for this specific molecule is not widely published, we can infer its properties based on its structural components and data from analogous compounds such as 1-benzyl-4-piperidone.
The presence of a hydroxyl group and an ether linkage in 1-[4-(benzyloxy)benzyl]-4-piperidinol suggests it is a moderately polar compound, likely to be a solid at room temperature. The aromatic rings contribute to some non-polar character, influencing its solubility in organic solvents.
Table 1: Inferred Physicochemical Properties of 1-[4-(benzyloxy)benzyl]-4-piperidinol and Comparison with a Related Compound
| Property | 1-[4-(benzyloxy)benzyl]-4-piperidinol (Inferred) | 1-Benzyl-4-piperidone (Known)[1][2][3][4] | Rationale for Inference |
| Molecular Weight | ~297.4 g/mol | 189.26 g/mol | Addition of a benzyloxy group. |
| Physical State | Crystalline solid | Liquid or low-melting solid | The hydroxyl group increases the potential for hydrogen bonding, favoring a solid state. |
| Boiling Point | Significantly higher than 1-benzyl-4-piperidone | 134 °C at 7 mmHg | Increased molecular weight and polarity lead to a higher boiling point. |
| Melting Point | Expected to be a distinct melting solid | Not applicable (liquid at RT) | Solid nature due to intermolecular hydrogen bonding. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane). Limited solubility in non-polar solvents (e.g., hexane). | Soluble in DMF, DMSO, and ethanol. | The hydroxyl and ether groups enhance polarity and solubility in polar organic solvents. |
Purification Method 1: Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating 1-[4-(benzyloxy)benzyl]-4-piperidinol from less polar and more polar impurities that may be present after its synthesis.[5][6] The choice of stationary and mobile phases is critical for achieving optimal separation.
Principle of Separation
In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a less polar mobile phase.[6] The components of the crude mixture are separated based on their differential affinities for the stationary and mobile phases. More polar compounds, like our target molecule with its hydroxyl group, will have a stronger interaction with the silica gel and thus elute more slowly. Less polar impurities will travel through the column more quickly.
Experimental Protocol for Flash Column Chromatography
Materials:
-
Crude 1-[4-(benzyloxy)benzyl]-4-piperidinol
-
Silica gel (230-400 mesh)
-
Hexane (non-polar solvent)
-
Ethyl acetate (polar solvent)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis for Solvent System Optimization:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
The ideal solvent system will give the target compound a retention factor (Rf) of approximately 0.2-0.3.[5]
-
-
Column Packing (Wet Slurry Method):
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude 1-[4-(benzyloxy)benzyl]-4-piperidinol in a minimal amount of the initial mobile phase (or a slightly more polar solvent like dichloromethane if solubility is an issue).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elution:
-
Begin eluting the column with the optimized hexane/ethyl acetate solvent system determined from the TLC analysis.
-
A gradient elution can be employed, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (higher ethyl acetate content) to elute the target compound and then more polar impurities.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the purified 1-[4-(benzyloxy)benzyl]-4-piperidinol.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Visualization of the Column Chromatography Workflow
Caption: Workflow for the purification of 1-[4-(benzyloxy)benzyl]-4-piperidinol by flash column chromatography.
Purification Method 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[7] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude solid in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out, leaving impurities behind in the solution.
Principle of Recrystallization
The key to successful recrystallization is the selection of an appropriate solvent or solvent system.[8][9][10] An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound readily at its boiling point.
-
Not react with the compound.
-
Be easily removable from the purified crystals.
-
Dissolve impurities well at all temperatures or not at all.
For a polar molecule like 1-[4-(benzyloxy)benzyl]-4-piperidinol, a moderately polar solvent or a mixed solvent system is likely to be effective.
Experimental Protocol for Recrystallization
Materials:
-
Crude 1-[4-(benzyloxy)benzyl]-4-piperidinol
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection (Trial and Error):
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential solvent (e.g., ethanol).
-
Observe the solubility at room temperature. If it dissolves, the solvent is too good.
-
If it does not dissolve, gently heat the test tube. If the solid dissolves, the solvent may be suitable.
-
Allow the solution to cool. If crystals form, the solvent is a good candidate.
-
A mixed solvent system, such as ethanol and water, can also be tested.[8]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid. It is crucial to use the minimum amount of solvent to ensure good recovery.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Visualization of the Recrystallization Workflow
Caption: Step-by-step workflow for the purification of 1-[4-(benzyloxy)benzyl]-4-piperidinol by recrystallization.
Troubleshooting Common Purification Issues
Table 2: Troubleshooting Guide for the Purification of 1-[4-(benzyloxy)benzyl]-4-piperidinol
| Problem | Possible Cause | Suggested Solution |
| Column Chromatography: | ||
| Poor separation of spots on TLC. | Inappropriate solvent system. | Test a wider range of solvent polarities. Consider a different solvent system (e.g., dichloromethane/methanol for more polar compounds).[11] |
| Compound streaks on the TLC plate. | Sample is too concentrated; compound is highly polar or acidic/basic. | Dilute the sample. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
| Cracks in the silica gel bed. | Improper packing or running the column dry. | Repack the column carefully using the slurry method. Always maintain a level of solvent above the silica bed. |
| Recrystallization: | ||
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated. | Use a lower boiling point solvent. Add a little more solvent to the hot solution before cooling. |
| No crystals form upon cooling. | Too much solvent was used; the compound is very soluble in the cold solvent. | Boil off some of the solvent to concentrate the solution. Try a different solvent or a mixed solvent system to decrease solubility. |
| Low recovery of the purified compound. | Too much solvent was used; premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Ensure the funnel and filter paper are pre-heated for hot filtration. |
Summary of Purification Parameters
Table 3: Comparison of Purification Methods for 1-[4-(benzyloxy)benzyl]-4-piperidinol
| Parameter | Flash Column Chromatography | Recrystallization |
| Principle | Differential adsorption | Differential solubility |
| Best For | Separating mixtures with components of varying polarities. | Purifying a solid compound from a smaller amount of impurities. |
| Stationary Phase | Silica gel | Not applicable |
| Mobile Phase/Solvent | Hexane/Ethyl acetate gradient (starting point) | Ethanol/water, or other moderately polar solvent systems (starting point) |
| Throughput | Lower, suitable for smaller scale purification. | Higher, can be scaled up more easily. |
| Purity Achievable | Very high | High, dependent on the nature of impurities. |
References
-
Column chromatography. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 15, 2026, from [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved February 15, 2026, from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved February 15, 2026, from [Link]
-
Maiyam Group. (2025, December 29). Common Solvents for Crystallization - US Labs Guide 2026. Retrieved February 15, 2026, from [Link]
-
Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved February 15, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 1-Benzyl-4-piperidone. Retrieved February 15, 2026, from [Link]
-
Reddit. (2022, January 28). Chromatography to separate polar molecules? Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
Cheméo. (n.d.). 4-Benzyl-4-hydroxypiperidine. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 10). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved February 15, 2026, from [Link]
-
PubMed. (n.d.). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Retrieved February 15, 2026, from [Link]
-
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved February 15, 2026, from [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). 1-Benzyl-4-piperidone, 98+%. Retrieved February 15, 2026, from [Link]
Sources
- 1. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 1-Benzyl-4-piperidone, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. rubingroup.org [rubingroup.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. echemi.com [echemi.com]
- 10. Common Solvents for Crystallization - US Labs Guide 2026 [maiyamminerals.com]
- 11. Chromatography [chem.rochester.edu]
Application Notes & Protocols for the Crystallization of 4-Hydroxypiperidine Derivatives
An Application Guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Foreword: The 4-hydroxypiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including antihistamines and analgesics.[1][2] Its structural features—a hydrophilic hydroxyl group and a basic nitrogen atom within a flexible six-membered ring—present unique challenges and opportunities in crystallization. The ability to control the solid-state form of these derivatives is not merely an academic exercise; it is critical for ensuring purity, stability, bioavailability, and manufacturability of the final drug product.[3] This guide provides a detailed exploration of the principles and field-tested protocols for crystallizing this important class of molecules.
Part 1: The Scientific Bedrock of Crystallization
Crystallization is a thermodynamic process driven by supersaturation, where a solution contains more dissolved solute than it can theoretically hold at a given temperature. This unstable state is the essential prerequisite for both the birth (nucleation) and maturation (crystal growth) of a crystalline solid. Understanding this principle is key to troubleshooting and optimizing any crystallization protocol.
The journey from a dissolved molecule to a well-ordered crystal lattice involves three key stages:
-
Achieving Supersaturation: The solution is manipulated to exceed the solute's solubility limit. This is the "driving force" of crystallization.
-
Nucleation: Solute molecules begin to self-assemble into tiny, ordered aggregates. This is the most critical and often most difficult step.
-
Crystal Growth: Additional solute molecules deposit onto the existing nuclei, allowing them to grow into larger, macroscopic crystals.
The rate at which supersaturation is achieved profoundly impacts the final crystal size and quality. Rapid supersaturation often leads to rapid nucleation, resulting in many small crystals or even an amorphous precipitate. Conversely, slow and controlled supersaturation encourages the growth of fewer, larger, and more well-defined crystals.
Caption: The fundamental stages of crystallization.
Part 2: The Strategic Imperative of Solvent Selection
The choice of solvent is the single most important parameter in developing a successful crystallization protocol. An ideal solvent system for 4-hydroxypiperidine derivatives should exhibit a high dissolving power at elevated temperatures and a significantly lower dissolving power at room or sub-ambient temperatures.[4]
The molecular structure of 4-hydroxypiperidine derivatives, featuring both hydrogen bond donor (-OH) and acceptor (-N-H or -N-R) sites, dictates their solubility. They are generally polar molecules. Therefore, the principle of "like dissolves like" is an excellent starting point.[5]
Key Considerations for Solvent Selection:
-
Polarity Matching: Solvents with moderate to high polarity, such as alcohols, acetonitrile, or ethyl acetate, are often effective.[6][7]
-
Boiling Point: A solvent with a boiling point below 100°C is generally preferred to facilitate easy removal from the final product and to minimize the risk of the compound "oiling out" instead of crystallizing.[5]
-
Reactivity: The solvent must be inert and not react with the compound.
-
Safety & Cost: Practical considerations such as toxicity, flammability, and cost are crucial, especially for scale-up.[4]
Table 1: Solvent Selection Guide for 4-Hydroxypiperidine Derivatives
| Solvent | Boiling Point (°C) | Polarity | Rationale & Use Case |
|---|---|---|---|
| Ethanol/Methanol | 78 / 65 | Polar Protic | Excellent for dissolving polar compounds with H-bonding capability. Good temperature-solubility differential.[5] |
| Isopropanol (IPA) | 82 | Polar Protic | Similar to ethanol but often provides a steeper solubility curve, which can be advantageous. |
| Acetonitrile | 82 | Polar Aprotic | Good solvent for moderately polar compounds; often used in anti-solvent systems.[6] |
| Ethyl Acetate | 77 | Moderate Polarity | A versatile solvent that can be effective for derivatives with bulkier, less polar substituents.[8] |
| Acetone | 56 | Polar Aprotic | High dissolving power, but its low boiling point can sometimes lead to rapid evaporation and crashing out.[4] |
| Water | 100 | High Polarity | Can be used for highly polar derivatives or hydrochloride salts, but high boiling point can be a drawback. Often used as an anti-solvent.[9] |
| Toluene | 111 | Non-polar | Generally a poor solvent, making it an excellent candidate as an anti-solvent when the compound is dissolved in a polar solvent. |
| Hexanes/Heptane | ~69 | Non-polar | Insoluble for most derivatives. Primarily used as an anti-solvent to precipitate the compound from more polar solutions.[10] |
Caption: Decision workflow for selecting a crystallization method.
Part 3: Core Crystallization Protocols
Protocol 1: Slow Cooling Crystallization
This is the most traditional method, relying on the principle that solubility decreases as temperature is reduced. It is ideal when a single solvent with a significant temperature-dependent solubility profile is identified.
Step-by-Step Methodology:
-
Dissolution: In a flask, add the crude 4-hydroxypiperidine derivative and a minimal amount of the selected solvent. Heat the mixture with stirring (e.g., on a hotplate) until the solid is fully dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.[11]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated receiving flask. This step prevents premature crystallization and removes particulate matter.
-
Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for forming large, high-purity crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath or refrigerator (2-8 °C) for at least one hour to maximize the precipitation of the solute.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Anti-Solvent Addition
This powerful technique induces supersaturation by adding a "poor" solvent (anti-solvent) in which the compound is insoluble to a solution of the compound in a "good" solvent where it is highly soluble.[9][12] This method is particularly useful when a suitable single solvent cannot be found.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in the minimum amount of a "good" solvent (e.g., ethanol, methanol, acetone) at room temperature or with gentle warming.
-
Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent (e.g., water, hexane, toluene) dropwise. The rate of addition is critical; a slow rate promotes crystal growth, while a fast rate can cause the product to "crash out" as a powder or oil.[12]
-
Inducing Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation. If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[13]
-
Equilibration & Cooling: Once turbidity is established, stop adding the anti-solvent and allow the mixture to stir at room temperature for a period (e.g., 30-60 minutes) to allow the crystals to grow. Subsequently, cool the mixture in an ice bath to maximize the yield.
-
Isolation & Drying: Collect and dry the crystals as described in Protocol 1.
Table 2: Common Solvent / Anti-Solvent Pairs
| "Good" Solvent (Soluble In) | "Poor" Anti-Solvent (Insoluble In) |
|---|---|
| Methanol / Ethanol | Water, Diethyl Ether, Hexane, Toluene |
| Acetone | Water, Hexane, Heptane |
| Acetonitrile | Water, Isopropanol, Toluene |
| Dichloromethane (DCM) | Hexane, Pentane, Petrol Ether[14] |
| Pyridine | Diisopropyl ether[14] |
Protocol 3: Vapor Diffusion
This technique is ideal for obtaining very high-quality single crystals for X-ray diffraction, especially when working with small amounts of material (milligrams).[8] It relies on the slow diffusion of an anti-solvent vapor into the solution of the compound.
Step-by-Step Methodology:
-
Preparation: Dissolve the compound in a small volume of a relatively non-volatile "good" solvent in a small, open vial (e.g., a 1-dram vial).
-
Setup: Place this inner vial inside a larger, sealable container (e.g., a beaker or jar). Add a larger volume of a volatile anti-solvent to the bottom of the outer container, ensuring the level is below the top of the inner vial.
-
Diffusion: Seal the outer container tightly. The volatile anti-solvent will slowly diffuse into the solution in the inner vial, gradually reducing the compound's solubility and inducing slow crystallization over several hours to days.[15]
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.
Part 4: The Challenge of Polymorphism
Polymorphism is the ability of a compound to exist in two or more different crystal lattice arrangements, despite being chemically identical.[16] Different polymorphs can have dramatically different physical properties, including solubility, stability, and melting point. The existence of multiple polymorphs is a significant concern in the pharmaceutical industry.[17] Notably, even the parent 4-hydroxypiperidine compound is known to exist in at least two polymorphic forms, differing in the configuration of the N-H bond.[14]
Screening for Polymorphs:
-
Vary Solvents: Crystallize the compound from a wide range of solvents with different polarities and hydrogen bonding capabilities.
-
Vary Cooling Rates: Compare crystals obtained from rapid cooling versus slow, controlled cooling.
-
Vary Supersaturation: Perform anti-solvent additions at different rates to generate different levels of supersaturation.[18]
Any difference in crystal habit (e.g., needles vs. plates) or in characterization data (e.g., melting point, XRPD pattern) may indicate the presence of a new polymorph.
Part 5: Troubleshooting Common Crystallization Issues
Table 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
|---|---|---|
| No Crystals Form | - Solution is not supersaturated (too much solvent).- Compound is highly soluble even when cold. | - Boil off some solvent to increase the concentration.- Try adding a suitable anti-solvent.- Scratch the inner surface of the flask.- Add a "seed" crystal from a previous batch.[13] |
| "Oiling Out" | - The solution became supersaturated at a temperature above the compound's melting point.- The rate of supersaturation was too high. | - Re-heat the solution to dissolve the oil, add slightly more solvent, and cool more slowly.- In an anti-solvent system, add the anti-solvent much more slowly or at a lower temperature. |
| Amorphous Powder Forms | - Supersaturation was generated too rapidly, leading to precipitation instead of crystallization. | - Repeat the crystallization with slower cooling or a much slower anti-solvent addition rate.- Use a more dilute starting solution. |
| Poor Crystal Quality | - Cooling or diffusion was too fast.- Presence of impurities inhibiting growth. | - Ensure the solution cools as slowly as possible (insulate the flask).- Consider an additional purification step (e.g., column chromatography) before crystallization. |
References
- Benchchem. Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
- Black, S., Collier, E., Davey, R., & Roberts, R. (2019). Crystallization in the Pharmaceutical Industry. In Crystal Engineering: A Textbook.
- Benchchem. Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- University of Montpellier. Guide for crystallization.
- Jones, P. G., & Ahrens, B. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17(11), 2339-2344.
- Pawar, S. J., et al. Antisolvent Crystallization of Poorly Water Soluble Drugs.
- S. D. G. R. and P. S. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3246-3254.
- Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
- Mettler Toledo. Using AntiSolvent for Crystallization.
- Quora. How to choose a solvent for crystallization of an organic compound.
- Royal Society of Chemistry. Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). CrystEngComm.
- Technobis. (2023). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline.
- Google Patents. Synthesis method of N-boc-4-hydroxypiperidine.
- Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
- Lu, P., et al. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. In Membrane Proteins Production for Structural Analysis.
- Crystal Pharmatech. Crystallization Process Development & Optimization Services.
- BOC Sciences. Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing.
- University of Washington. How to Grow Crystals.
- American Chemical Society. (2025). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. Crystal Growth & Design.
- MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
Sources
- 1. innospk.com [innospk.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallization Process Development & Optimization Services | Crystal Pharmatech [crystalpharmatech.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. unifr.ch [unifr.ch]
- 9. ijcea.org [ijcea.org]
- 10. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mt.com [mt.com]
- 13. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 14. Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J [pubs.rsc.org]
- 15. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 18. crystallizationsystems.com [crystallizationsystems.com]
Application Notes and Protocols for 1-[4-(benzyloxy)benzyl]-4-piperidinol: A Versatile Linker in Fragment-Based Drug Discovery
Introduction: The Strategic Role of 1-[4-(benzyloxy)benzyl]-4-piperidinol in Fragment Linking
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in modern medicinal chemistry, offering an efficient path to novel lead compounds.[1] The core principle of FBDD involves identifying low-molecular-weight fragments that bind to a biological target and then systematically growing or linking these fragments to achieve high-affinity ligands.[2] The success of a fragment linking strategy is critically dependent on the nature of the linker used to connect the fragments. An ideal linker should not only bridge the two fragments in a spatially favorable orientation but also contribute positively to the overall physicochemical and pharmacokinetic properties of the resulting molecule.[3]
This guide introduces 1-[4-(benzyloxy)benzyl]-4-piperidinol as a highly versatile and strategically designed linker for FBDD. This molecule incorporates three key structural motifs, each contributing to its utility in drug design:
-
The Piperidine Scaffold: The saturated heterocyclic piperidine ring is a privileged structure in medicinal chemistry.[4] Its inherent three-dimensionality allows for the precise spatial orientation of appended fragments, facilitating optimal interactions with the target protein.[3] The piperidine nitrogen can be protonated at physiological pH, which can enhance solubility and provide a key interaction point with the target.[4]
-
The 4-Hydroxypiperidine Moiety: The hydroxyl group at the 4-position of the piperidine ring serves as a versatile chemical handle for fragment attachment. This secondary alcohol can be readily derivatized to form ethers or esters, providing a stable linkage to a second fragment.
-
The 4-(Benzyloxy)benzyl Group: This N-substituent offers several advantages. The benzyl group can engage in favorable pi-stacking or hydrophobic interactions within a binding pocket. The benzyloxy moiety can act as a hydrogen bond acceptor and its presence can modulate the overall lipophilicity and metabolic stability of the linked compound.
The combination of these features in 1-[4-(benzyloxy)benzyl]-4-piperidinol provides a linker that is not merely a passive spacer but an active contributor to the drug-like properties of the final compound.
Core Structure and Linking Strategy
The fundamental design of 1-[4-(benzyloxy)benzyl]-4-piperidinol allows for a straightforward and powerful fragment linking strategy. The piperidine nitrogen is typically connected to one fragment (Fragment A) via N-alkylation, while the 4-hydroxyl group is used to link a second fragment (Fragment B), often through an ether or ester bond.
Caption: Linking strategy using 1-[4-(benzyloxy)benzyl]-4-piperidinol.
Synthesis of 1-[4-(benzyloxy)benzyl]-4-piperidinol
The synthesis of the title linker can be achieved through a straightforward N-alkylation of 4-hydroxypiperidine with 4-(benzyloxy)benzyl chloride.
Experimental Protocol: Synthesis of 1-[4-(benzyloxy)benzyl]-4-piperidinol
Caption: Workflow for the synthesis of the linker molecule.
Materials:
-
4-Hydroxypiperidine (1.0 eq)
-
4-(Benzyloxy)benzyl chloride (1.05 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-hydroxypiperidine in DMF, add potassium carbonate.
-
Add 4-(benzyloxy)benzyl chloride to the suspension.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 1-[4-(benzyloxy)benzyl]-4-piperidinol.
Expected Yield: 75-85%
| Compound | Molecular Formula | Molecular Weight | Appearance |
| 1-[4-(benzyloxy)benzyl]-4-piperidinol | C₁₉H₂₃NO₂ | 297.39 g/mol | White to off-white solid |
Application Protocol: Fragment Linking via Mitsunobu Reaction
The hydroxyl group of 1-[4-(benzyloxy)benzyl]-4-piperidinol provides an excellent handle for linking phenolic fragments through a Mitsunobu reaction. This reaction is known for its mild conditions and tolerance of various functional groups, making it ideal for FBDD applications.[5][6]
Experimental Protocol: Etherification of the Linker with a Phenolic Fragment
Caption: Workflow for fragment linking using the Mitsunobu reaction.
Materials:
-
1-[4-(benzyloxy)benzyl]-4-piperidinol (1.0 eq)
-
Phenolic Fragment (e.g., 4-cyanophenol) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-[4-(benzyloxy)benzyl]-4-piperidinol, the phenolic fragment, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired linked fragment compound.
Expected Yield: 60-75%
| Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| Mitsunobu Etherification | PPh₃, DIAD | THF | 0°C to RT | 60-75% |
Analytical Characterization
The identity and purity of the synthesized linker and the final linked fragment compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic peaks for the piperidine, benzyl, and benzyloxy protons should be identifiable.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.
Representative Analytical Data
| Compound | Technique | Expected Key Signals |
| 1-[4-(benzyloxy)benzyl]-4-piperidinol | ¹H NMR (CDCl₃) | δ 7.45-7.25 (m, 10H, Ar-H), 5.05 (s, 2H, O-CH₂-Ph), 3.65 (m, 1H, CH-OH), 3.45 (s, 2H, N-CH₂-Ar), 2.75 (m, 2H, piperidine-H), 2.15 (m, 2H, piperidine-H), 1.90-1.60 (m, 4H, piperidine-H) |
| Linked Fragment (ether) | ¹H NMR (CDCl₃) | Appearance of new aromatic signals corresponding to the linked fragment. Shift in the signal for the proton at the 4-position of the piperidine ring (formerly CH-OH). |
| 1-[4-(benzyloxy)benzyl]-4-piperidinol | ¹³C NMR (CDCl₃) | δ 158.0, 137.2, 131.0, 129.5, 128.6, 128.0, 127.5, 115.0, 70.0, 67.5, 62.5, 52.0, 34.5 |
| 1-[4-(benzyloxy)benzyl]-4-piperidinol | MS (ESI+) | m/z 298.18 [M+H]⁺ |
Troubleshooting and Considerations
-
Synthesis of the Linker: The N-alkylation reaction is generally robust. Ensure the use of an anhydrous solvent and a suitable base to drive the reaction to completion.
-
Mitsunobu Reaction: This reaction can be sensitive to steric hindrance and the acidity of the nucleophile.[7] For less reactive phenolic fragments, a more reactive azodicarboxylate like ADDP may be beneficial.[7] The reaction should be performed under strictly anhydrous conditions to avoid side reactions. Purification to remove triphenylphosphine oxide can sometimes be challenging; using polymer-supported triphenylphosphine can simplify the workup.[8]
-
Physicochemical Properties: The benzyloxybenzyl group increases the lipophilicity of the linker. Depending on the properties of the linked fragments, further modifications to the linker or fragments may be necessary to optimize the overall profile of the final compound for aqueous solubility and cell permeability.[9][10]
Conclusion
1-[4-(benzyloxy)benzyl]-4-piperidinol is a valuable and versatile linker for fragment-based drug discovery. Its modular design, incorporating a 3D piperidine scaffold, a reactive hydroxyl handle, and a functionality-rich N-benzyl group, provides medicinal chemists with a powerful tool to construct novel and potent bioactive molecules. The synthetic accessibility and the straightforward application in linking protocols, such as the Mitsunobu reaction, make it an attractive choice for FBDD campaigns. By strategically employing this linker, researchers can efficiently explore chemical space and accelerate the development of next-generation therapeutics.
References
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC.
- Vertex AI Search. Synthesis of 1-benzyl-4-piperidone - ChemicalBook.
- Vertex AI Search. Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine - Benchchem.
- Vertex AI Search. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC.
- Vertex AI Search. Mitsunobu reaction - Organic Synthesis.
- Vertex AI Search. Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro - SciSpace.
- Vertex AI Search. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC.
- Vertex AI Search. Any methods to achieve selectivity between Mitsunobu displacement and Mitsunobu etherfication?
- Vertex AI Search.
Sources
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Hydrogenolysis of Benzyl Ethers in Piperidine Scaffolds
Executive Summary
The removal of benzyl (Bn) ether protecting groups via catalytic hydrogenolysis is a cornerstone transformation in organic synthesis.[1][2] However, when applied to piperidine-containing scaffolds, this reaction frequently stalls or fails.[2] The root cause is catalyst poisoning : the basic nitrogen atom of the piperidine ring coordinates strongly to the Palladium (Pd) surface, competitively inhibiting the adsorption of hydrogen and the benzyl ether substrate.[2]
This Application Note details the mechanistic barriers and provides two optimized protocols—Acid-Promoted Hydrogenolysis and Pearlman’s Catalyst Transfer —to ensure quantitative deprotection while preserving the integrity of the piperidine ring.[2]
Mechanistic Insight: The "Amine Poisoning" Effect[2]
To successfully execute this reaction, one must understand the surface chemistry occurring on the heterogeneous catalyst.
The Problem: Competitive Inhibition
In neutral media, the piperidine nitrogen possesses a localized lone pair. This lone pair acts as a Lewis base, binding tightly to the Lewis acidic sites on the Palladium surface. This binding is often thermodynamically more favorable than the coordination of the benzyl ether oxygen or the oxidative addition of
The Solution: Protonation
By introducing a Brønsted acid, the piperidine nitrogen is protonated to form an ammonium salt. The resulting positive charge eliminates the lone pair's ability to coordinate with the metal surface, freeing the active sites for the desired hydrogenolysis.
Visualization: Catalyst Surface Dynamics
The following diagram illustrates the competitive inhibition and the corrective action of acidification.
Figure 1: Mechanism of amine poisoning (A) vs. acid-promoted activation (B).[2]
Critical Parameters and Optimization
The choice of solvent and catalyst is not arbitrary; it dictates the reaction rate and side-product profile (e.g., N-methylation or ring reduction).[2]
| Parameter | Recommendation | Rationale |
| Catalyst | 20% Pd(OH)₂/C (Pearlman's) | Higher activity than Pd/C; the hydroxide content helps maintain a hydrated surface, crucial for difficult deprotections [1].[2] |
| Alternative | 10% Pd/C (Type Degussa) | Standard catalyst; requires acidic additives to function in the presence of free amines.[2] |
| Solvent | MeOH or EtOH + Acid | Alcohols provide high solubility for hydrogen.[2] Acid is required to protonate the amine.[2] |
| Additive | HCl (1.1 eq) or AcOH | HCl forms the hydrochloride salt.[2] Acetic acid (AcOH) can be used as a co-solvent (10-50%) for milder buffering.[2] |
| Pressure | 1 - 5 bar (Balloon to Parr) | Most benzyl ethers cleave at 1 atm (balloon).[2] Sterically hindered ethers may require 3-5 bar.[2] |
Experimental Protocols
Protocol A: Acid-Promoted Hydrogenolysis (Standard)
Best for: Stable piperidine substrates where isolation as the HCl salt is acceptable.[2]
Materials:
-
Substrate: Benzyl ether containing piperidine (1.0 equiv)[2]
-
Catalyst: 10% Pd/C (50% water wet) (10-20 wt% loading relative to substrate)[2]
-
Solvent: Methanol (0.1 M concentration)
-
Additive: 1 M HCl in MeOH (1.1 equiv) or Glacial Acetic Acid (10% v/v)
Procedure:
-
Preparation: In a round-bottom flask, dissolve the substrate in Methanol.
-
Acidification: Add the HCl solution or Acetic Acid. Stir for 5 minutes to ensure protonation of the piperidine nitrogen.
-
Checkpoint: If using HCl, ensure the solution pH is < 4.[3]
-
-
Catalyst Addition: SAFETY: Pd/C is pyrophoric when dry.[2] Always keep the catalyst wet.[2] Add the wet Pd/C catalyst carefully to the solution.[2]
-
Purge: Seal the flask with a rubber septum. Insert a needle connected to a vacuum/inert gas manifold.[2] Evacuate the flask (carefully, to avoid bumping) and backfill with Nitrogen (
).[2] Repeat 3 times. -
Hydrogenation: Switch the gas source to Hydrogen (
) (balloon or lecture bottle). Purge with for 1 minute, then seal under 1 atm of . -
Reaction: Stir vigorously at Room Temperature (20-25°C).
-
Workup:
Protocol B: Pearlman’s Catalyst with Ammonium Formate (Transfer Hydrogenation)
Best for: Lab setups lacking hydrogen gas lines or for substrates sensitive to strong mineral acids.[2]
Materials:
-
Substrate: Benzyl ether containing piperidine (1.0 equiv)[2]
-
Catalyst: 20%
(Pearlman’s Catalyst) (10-20 wt%)[2] -
Reagent: Ammonium Formate (5.0 - 10.0 equiv)[2]
-
Solvent: Ethanol (reflux grade)[2]
Procedure:
-
Mixing: Dissolve substrate and Ammonium Formate in Ethanol in a reaction vial.
-
Inerting: Sparge the solution with Nitrogen for 5 minutes.
-
Catalyst: Add Pearlman’s Catalyst (wet).[2]
-
Heating: Heat the mixture to reflux (approx. 75-80°C). Ammonium formate decomposes to release
and in situ.[2] -
Completion: Reaction is typically fast (1-4 hours).[2]
-
Workup: Filter hot through Celite®. Concentrate filtrate.[2]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Reaction Stalls (<10% conv) | Catalyst Poisoning | Add 1-2 equiv of Acetic Acid or HCl .[2] Ensure the amine is fully protonated.[2] |
| N-Methylation Observed | Solvent Reaction | If using MeOH and Pd/C without acid, the solvent can oxidize to formaldehyde and reductively alkylate the amine.[2] Switch to Ethanol or ensure acidic conditions [3]. |
| Ring Reduction | Over-Activity | If the piperidine ring (or a nearby aromatic) reduces, switch from |
| Safety Incident (Spark) | Dry Catalyst | Never add dry catalyst to organic solvent.[2] Pre-wet the catalyst with water (0.5 mL) before adding to the reaction vessel.[2] |
Workflow Visualization
The following decision tree assists in selecting the correct protocol based on substrate properties.
Figure 2: Decision tree for selecting the optimal hydrogenolysis conditions.
References
-
Pearlman, W. M. (1967).[2] Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts.[2] Tetrahedron Letters, 8(17), 1663–1664.
-
Ram, S., & Spicer, L. D. (1987).[2][7] Rapid debenzylation of N-benzylamino derivatives to amino-derivatives using ammonium formate as catalytic hydrogen transfer agent.[2][7] Tetrahedron Letters, 28(5), 515-516.
-
Sajiki, H. (1995).[2][5] Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the presence of ammonia, pyridine or ammonium acetate.[2][5] Tetrahedron Letters, 36(20), 3465-3468.
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[2][5] (Various Editions).[2] Wiley-Interscience.[2] (Standard Reference Text).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. pure.mpg.de [pure.mpg.de]
- 7. semanticscholar.org [semanticscholar.org]
Scale-up synthesis of N-(4-benzyloxybenzyl)-4-hydroxypiperidine
An Application Note for the Scale-Up Synthesis of N-(4-benzyloxybenzyl)-4-hydroxypiperidine
Introduction: The Strategic Importance of a Versatile Scaffold
N-(4-benzyloxybenzyl)-4-hydroxypiperidine is a key intermediate in medicinal chemistry and drug development.[1][2] The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[3][4] Specifically, N-benzyl piperidine derivatives are foundational in the synthesis of analgesics, antihistamines, and antipsychotic agents.[3][5][6] The title compound serves as a versatile building block for creating more complex molecules, enabling the development of novel therapeutic agents.[1][2]
This application note provides a detailed, robust, and scalable protocol for the synthesis of N-(4-benzyloxybenzyl)-4-hydroxypiperidine via a one-pot reductive amination. The chosen methodology is designed for efficiency, safety, and high purity, addressing the common challenges encountered during the transition from bench-scale to pilot-plant production.
Synthetic Strategy: Reductive Amination
The synthesis proceeds via a direct reductive amination between 4-(benzyloxy)benzaldehyde and 4-hydroxypiperidine. This method is widely favored for its operational simplicity and the commercial availability of the starting materials.[7] The reaction is facilitated by sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.
The reaction mechanism involves two key stages:
-
Iminium Ion Formation: The amine (4-hydroxypiperidine) undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde [4-(benzyloxy)benzaldehyde]. This is followed by dehydration to form a transient iminium ion.
-
Reduction: Sodium triacetoxyborohydride selectively reduces the iminium ion to the desired tertiary amine product. A significant advantage of STAB is its tolerance of the aldehyde functional group, allowing the entire process to be conducted in a single reaction vessel, which is highly advantageous for large-scale synthesis.[8][9][10]
Caption: Overall experimental workflow.
Step 1: Reaction Setup
-
Set up a 5 L jacketed glass reactor equipped with an overhead mechanical stirrer, temperature probe, and nitrogen inlet.
-
Charge the reactor with 4-(benzyloxy)benzaldehyde (100.0 g, 0.471 mol), 4-hydroxypiperidine (52.5 g, 0.519 mol, 1.1 eq), and dichloromethane (DCM, 1.0 L).
-
Begin stirring to dissolve the solids and purge the reactor with nitrogen for 15 minutes to establish an inert atmosphere.
Step 2: Reductive Amination
-
Cool the reaction mixture to 0-5 °C using a circulating chiller.
-
Slowly add sodium triacetoxyborohydride (120.0 g, 0.566 mol, 1.2 eq) to the reaction mixture in portions over 1 hour. Causality: Portion-wise addition is critical to control the exotherm and prevent a rapid temperature increase.
-
Maintain the internal temperature below 10 °C during the addition.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.
Step 3: Work-up and Extraction
-
Cool the reaction mixture back to 10-15 °C.
-
Carefully and slowly quench the reaction by adding 500 mL of a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation and headspace in the reactor.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Stop the stirring and allow the layers to separate. Transfer the contents to a large separatory funnel.
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer twice with DCM (2 x 250 mL).
-
Combine all organic layers.
Step 4: Purification and Isolation
-
Wash the combined organic layers with 500 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), stir for 30 minutes, and then filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.
-
Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow the solution to cool to room temperature and then place it in a refrigerator (0-4 °C) for several hours to complete crystallization.
-
Collect the white crystalline solid by vacuum filtration, wash with cold hexanes, and dry in a vacuum oven at 40 °C to a constant weight.
Process Safety and Scale-Up Considerations
-
Sodium Triacetoxyborohydride (STAB): STAB is water-reactive and can release flammable gases upon contact with water. [8][11]It should always be handled under an inert atmosphere (e.g., nitrogen or argon) in a dry environment. [9]Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. [8][10]Work must be performed in a well-ventilated fume hood. [9]* Temperature Control: The reductive amination reaction is exothermic, particularly during the addition of the reducing agent. On a large scale, efficient heat dissipation is crucial. The use of a jacketed reactor with a reliable cooling system is essential to maintain the desired temperature range and prevent runaway reactions.
-
Quenching: The quenching step with aqueous bicarbonate must be performed slowly and with caution due to the evolution of hydrogen gas. Ensure the reactor is not sealed and has adequate venting.
-
Solvent Handling: Dichloromethane is a volatile and potentially hazardous solvent. All transfers and the concentration step should be conducted in a well-ventilated area to minimize exposure.
Characterization and Quality Control
The final product should be analyzed to confirm its identity and purity.
Analytical Specifications
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | ≥ 98% | HPLC |
| Melting Point | 59-65 °C [1] | Melting Point Apparatus |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |
High-performance liquid chromatography (HPLC) is a robust method for determining the purity of the final product, effectively separating it from starting materials and potential impurities. [12]Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure.
Conclusion
The protocol described provides a comprehensive and reliable method for the scale-up synthesis of N-(4-benzyloxybenzyl)-4-hydroxypiperidine. By employing a one-pot reductive amination with sodium triacetoxyborohydride, this process offers high yields and purity while maintaining operational simplicity. Careful attention to temperature control and safety procedures, particularly during the addition of the reducing agent and the quenching step, is paramount for a successful and safe scale-up. This versatile intermediate, produced efficiently and safely, can then be utilized in the development of a wide range of pharmaceutical agents.
References
- lifechem pharma. Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
- AK Scientific, Inc. Sodium triacetoxyborohydride.
- Cole-Parmer. Material Safety Data Sheet - Sodium triacetoxyborohydride.
- Apollo Scientific. Sodium triacetoxyborohydride.
- Sigma-Aldrich.
- Benchchem.
- ChemicalBook. 4-Hydroxypiperidine hydrochloride synthesis.
- Benchchem. A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
- PMC. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
- Guidechem. N-benzyl-4-piperidone: synthesis and uses.
- Benchchem. Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
- ACS Publications. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
- Request PDF.
- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- Chem-Impex. N-Benzyl-4-hydroxypiperidine.
- PubMed. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease.
- Exploring 4-Hydroxypiperidine: Properties, Applic
- synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases.
- Benchchem. Synthesis routes of 4-Hydroxypiperidine hydrochloride.
- PMC. 4-(Benzyloxy)benzaldehyde.
- Sigma-Aldrich. 4-(Benzyloxy)benzaldehyde 97 4397-53-9.
- Cheméo. 4-Benzyl-4-hydroxypiperidine.
- Chem-Impex. 4-Benzyloxybenzaldehyde resin (100-200 mesh, 1.5-2.5 meq/g).
- Chem-Impex. 4-Hydroxypiperidine.
- Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
- ResearchGate. N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction.
- Quick Company.
- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
- Eureka | Patsnap. A kind of synthetic method of n-benzyl-3-hydroxypiperidine.
- ResearchGate.
- ChemicalBook. 4-Benzyloxybenzaldehyde | 4397-53-9.
- PubMed.
- ResearchG
- PMC. Scaled up and telescoped synthesis of propofol under continuous-flow conditions.
- Google Patents.
- Thermo Scientific Chemicals. 4-Benzyl-4-hydroxypiperidine, 97% 25 g | Buy Online.
- Sigma-Aldrich. 1-Benzyl-4-hydroxypiperidine 96 4727-72-4.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. lifechempharma.com [lifechempharma.com]
- 9. aksci.com [aksci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support: Troubleshooting Solubility & Handling of 1-[4-(benzyloxy)benzyl]-4-piperidinol
Executive Summary & Compound Profile
1-[4-(benzyloxy)benzyl]-4-piperidinol is a critical intermediate, most notably utilized in the synthesis of Ro 25-6981 , a highly selective NR2B-subunit containing NMDA receptor antagonist.[1][2][3]
The solubility challenges associated with this compound stem from its amphiphilic nature : it possesses a polar, basic piperidine core (hydrophilic/ionizable) flanked by a highly lipophilic 4-benzyloxybenzyl tail.[2] Troubleshooting dissolution failures requires manipulating the ionization state of the piperidine nitrogen (
| Physicochemical Property | Data / Characteristic |
| Chemical Structure | Piperidine ring with 4-OH and N-(4-benzyloxybenzyl) substituents.[2][3] |
| Molecular Weight | ~297.39 g/mol |
| Primary Application | Intermediate for Ro 25-6981 synthesis; Donepezil analogs.[2][3] |
| Solubility (Free Base) | High: DMSO, Ethanol, DCM, Ethyl Acetate.[1][2] Low: Water, neutral buffers.[1][2] |
| Solubility (Salt Forms) | Moderate to High: Water (pH < 5), Acidic Methanol.[2][3] |
Solubility Troubleshooting Guide (FAQ)
Q1: Why does the compound precipitate immediately upon addition to aqueous buffers (pH 7.4)?
Diagnosis: Lipophilicity Dominance. At pH 7.4, a significant fraction of the compound exists as the free base. The bulky benzyloxy group drives the LogP up significantly compared to simple benzyl-piperidines.[3] The unprotonated free base is hydrophobic and will crash out of the aqueous phase.
Corrective Protocol:
-
Pre-dissolve in DMSO: Prepare a 10–50 mM stock solution in 100% DMSO.
-
Step-wise Dilution: Slowly add the DMSO stock to the vortexing buffer.
-
Limit Final Concentration: Ensure the final concentration does not exceed the solubility limit (likely <100
M in neutral buffer). -
Acidification: If the assay permits, lower the buffer pH to 5.5–6.0 to ensure the piperidine nitrogen is fully protonated (
), vastly improving solubility.[1]
Q2: I am observing an "oiling out" phenomenon during recrystallization. How do I fix this?
Diagnosis: Solvent Incompatibility & Impurities. Benzyl-piperidine derivatives often "oil out" (separate as a liquid phase rather than crystallizing) when the anti-solvent is added too quickly or if the compound is slightly impure.[2][3] This is common in Ethyl Acetate/Hexane systems.[2][3]
Corrective Protocol:
-
Seeding: Scratch the glass vessel or add a seed crystal if available.[3]
-
Solvent Switch: Switch to a DCM/Ether or Ethanol/Ether system.[2][3] Dissolve the compound in a minimum amount of DCM (or Ethanol), then add Diethyl Ether dropwise until turbidity persists.[2] Store at -20°C.
-
Slow Evaporation: Allow the "good" solvent to evaporate slowly rather than forcing precipitation with an anti-solvent.[3]
Q3: Can I use the HCl salt instead of the free base?
Answer: Yes, and it is recommended for aqueous applications. Converting the free base to the Hydrochloride (HCl) or Maleate salt is the most effective way to stabilize the compound in water.
Salt Formation Protocol:
-
Dissolve 1 eq. of free base in Diethyl Ether or Ethanol.[2][3]
-
Add 1.1 eq. of HCl (e.g., 1M in Ether or 1.25M in Methanol) dropwise at 0°C.
-
The salt should precipitate immediately as a white solid.[2][3] Filter and wash with cold ether.[2]
Decision Tree: Solvent Selection & Handling
The following workflow illustrates the logical decision-making process for selecting the correct solvent system based on your experimental end-goal.
Figure 1: Solubility Decision Tree.[2][3] Selects the optimal form (Salt vs. Free Base) and solvent system based on the intended application.
Standardized Protocols
Protocol A: Preparation of 50 mM DMSO Stock Solution
Use this for in vitro assays where the final aqueous concentration will be low.
-
Weighing: Accurately weigh 14.87 mg of the compound (MW ≈ 297.39).[2][3]
-
Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).
-
Vortexing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.
-
Troubleshooting: If particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (which causes precipitation).
Protocol B: pH-Adjusted Aqueous Dissolution
Use this if DMSO is contraindicated in your assay.[2][3]
-
Preparation: Suspend the compound in distilled water (concentration ~1 mg/mL).
-
Acidification: While stirring, add 0.1 M HCl dropwise. Monitor pH.
-
Endpoint: As the pH drops below 6.0, the mixture should clarify as the piperidine nitrogen protonates.
-
Filtration: Filter through a 0.22
m PES membrane to remove any non-dissolved micro-particulates before use.[2][3]
Mechanistic Insight: The Protonation Switch
Understanding the Protonation Switch is key to mastering this compound's solubility.[3] The piperidine nitrogen acts as a "switch" that toggles the molecule between a lipophilic state (insoluble in water) and a hydrophilic state (soluble in water).[2]
Figure 2: The Protonation Switch.[2][3] Acidic conditions protonate the piperidine nitrogen, rendering the molecule water-soluble.[1]
References
-
Fischer, G., et al. (1997).[1][2] "Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit.[1][2][3][4][5][6] Characterization in vitro." Journal of Pharmacology and Experimental Therapeutics, 283(3), 1285-1292.[1][2] Link
-
Tocris Bioscience. "Ro 25-6981 maleate Product Information & Solubility Data." Tocris.com.[2][3] Link[2]
-
Cayman Chemical. "Ro 25-6981 (maleate) Safety Data Sheet & Product Insert." CaymanChem.com.[2][3] Link
-
Weintraub, P. M., et al. (2003).[1][2] "Recent advances in the synthesis of piperidones and piperidines."[7] Tetrahedron, 59(17), 2953–2989.[1][2] (General reference for benzyl-piperidine synthesis/handling).
Sources
- 1. 2, 2, 6, 6-Tetramethyl 4 Piperidinol, C9H19NO, 2403-88-5, 4 Hydroxy 2, 2, 6, 6 Tetramethyl Piperidine, NSC 16575 [mallakchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1-(4-Benzyloxyphenyl)piperidin-4-one | C18H19NO2 | CID 21260565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Overcoming steric hindrance in N-alkylation of 4-piperidinol
Topic: Overcoming Steric Hindrance & Chemoselectivity Issues Ticket ID: CHEM-SUP-4PIP-ALK Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Triage
User Problem: You are attempting to N-alkylate 4-piperidinol but are facing low yields due to steric hindrance (bulky electrophiles) or chemoselectivity issues (O-alkylation vs. N-alkylation).
Technical Insight: 4-piperidinol is a bifunctional substrate. The secondary amine is generally more nucleophilic than the hydroxyl group, but steric bulk on the electrophile significantly retards the
Immediate Action: Do not force a failing
Strategic Decision Matrix
Use this logic flow to determine your experimental protocol.
Figure 1: Synthetic pathway selection.[1] Note that attempting
Protocol A: Direct Alkylation ( Optimization)
Applicability: Primary halides or secondary halides where the corresponding ketone is unstable/unavailable.
The Challenge: Chemoselectivity (N vs. O)
The hydroxyl group on 4-piperidinol is a "hard" nucleophile; the amine is a "soft" nucleophile.
-
Hard conditions (Strong bases like NaH, hard electrophiles like tosylates/triflates)
Promote O-alkylation . -
Soft conditions (Weak bases like
, soft electrophiles like Iodides) Promote N-alkylation .
Optimized Finkelstein Protocol
This protocol uses in-situ halide exchange to create a "soft," highly reactive iodide electrophile, maximizing N-selectivity and rate.
Reagents:
-
Substrate: 4-Piperidinol (1.0 equiv)
-
Electrophile: Alkyl Bromide/Chloride (1.1 equiv)
-
Base:
(3.0 equiv) — Maintains neutral/basic pH without deprotonating the alcohol. -
Catalyst: KI or NaI (0.5 equiv) — The Finkelstein driver.
-
Solvent: Acetonitrile (ACN) or DMF.[2]
Step-by-Step:
-
Dissolution: Dissolve 4-piperidinol in ACN (0.2 M concentration).
-
Base Activation: Add powdered, dry
. Stir for 15 min at RT. -
Catalyst Addition: Add KI (0.5 equiv).
-
Electrophile Addition: Add the alkyl halide dropwise.
-
Reaction: Heat to 60°C. Note: Do not reflux aggressively unless necessary; high heat favors O-alkylation.
-
Workup: Filter solids. Evaporate solvent.[2] Partition between EtOAc and water. The product stays in the organic phase.
Troubleshooting Guide ( )
| Symptom | Diagnosis | Corrective Action |
| O-Alkylation Observed | Electrophile is too "hard" or base is too strong. | 1. Switch leaving group from OTs/OMs to I (add NaI).2. Switch base from NaH/KOH to |
| Low Conversion (Stalled) | Steric hindrance preventing | Switch to Protocol B (Reductive Amination). |
| Elimination Products (Alkene) | Base is acting as a base, not an acid scavenger. | Lower the temperature. Switch to a non-nucleophilic organic base (e.g., DIPEA) in a non-polar solvent (Toluene). |
Protocol B: Reductive Amination (The Steric Workaround)
Applicability: Hindered electrophiles, secondary alkyl groups, or when
Why This Works
Direct alkylation requires the amine to attack a tetrahedral carbon (
The Ti(OiPr) Advantage
Standard reductive amination (using acetic acid/NaBH(OAc)
-
Lewis Acid: Activates the carbonyl oxygen.
-
Water Scavenger: Drives the equilibrium toward the imine by hydrolyzing itself to
.
Mechanism Visualization
Figure 2: Titanium-mediated pathway.[1][3] The formation of solid TiO2 drives the reaction forward.
Optimized Protocol
Reagents:
-
Substrate: 4-Piperidinol (1.0 equiv)
-
Carbonyl: Ketone/Aldehyde (1.1 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (1.25 equiv)
-
Reductant: NaBH
(1.5 equiv) or NaBH CN. -
Solvent: Methanol (MeOH) or THF.
Step-by-Step:
-
Complexation: Mix 4-piperidinol and the ketone in neat Ti(OiPr)
(or minimal THF if solid). Stir at RT for 4–12 hours. -
Dilution: Dilute with MeOH (caution: slight exotherm).
-
Reduction: Cool to 0°C. Add NaBH
portion-wise. -
Quench: Add 1M NaOH or water.
-
Critical Step: A white precipitate (
) will form. It is gelatinous and hard to filter.
-
-
Workup: Add Celite to the mixture. Filter through a Celite pad. Wash the pad with EtOAc.
Troubleshooting Guide (Reductive Amination)
| Symptom | Diagnosis | Corrective Action |
| Gelatinous Emulsion | Titanium salts trapping product. | Do not just filter. Add Celite and dilute with EtOAc. Alternatively, quench with saturated Rochelle's salt (Potassium sodium tartrate) and stir for 1h to solubilize Ti. |
| Alcohol Byproduct | Direct reduction of ketone (skipped imine). | The imine did not form before reductant addition. Increase the "Complexation" time (Step 1) or heat the Ti(OiPr) |
| No Reaction | Ketone is extremely hindered. | Switch solvent to Toluene and use Dean-Stark trap to remove water physically, then reduce. |
Quality Control: Self-Validating the Result
How do you prove you have N-alkylated and not O-alkylated?
Do not rely solely on Mass Spec (both isomers have the same mass). Use 1H NMR .
| Feature | N-Alkylated (Desired) | O-Alkylated (Undesired) |
| H4 Proton (at the -OH site) | Multiplet at 3.5 - 3.8 ppm | Shifted downfield to 3.9 - 4.2 ppm (due to ether linkage). |
| Alpha-Protons (Next to N) | Broad signals at 2.0 - 2.8 ppm | Sharper, shifted downfield if N is not alkylated (or if protonated). |
| Symmetry | Retains symmetry if R is achiral. | Retains symmetry. |
Diagnostic Test:
Dissolve a small amount of product in
-
If N-alkylated : The alpha-protons (ring) will shift significantly downfield (ammonium salt formation).
-
If O-alkylated : The shift will be less pronounced at the ether site, but the secondary amine (now ammonium) will still shift. The key is the H4 carbinol proton shift in the free base.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of vs Hard/Soft Acid Base theory).
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.
-
Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] Journal of Organic Chemistry, 55(8), 2552–2554.[4]
-
Priebe, H., et al. (2018).[5] "A Selective Process for N-alkylation in Competition with O-alkylation." ResearchGate.[2][3][5]
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1]
Sources
Stability of 1-[4-(benzyloxy)benzyl]-4-piperidinol under acidic conditions
This technical support guide provides in-depth information on the stability of 1-[4-(benzyloxy)benzyl]-4-piperidinol under acidic conditions, a critical consideration for researchers in pharmaceutical development and organic synthesis.
Technical Support Center: 1-[4-(benzyloxy)benzyl]-4-piperidinol
Troubleshooting Guides & FAQs
Question 1: What is the primary acidic degradation pathway for 1-[4-(benzyloxy)benzyl]-4-piperidinol?
Answer: The primary degradation pathway for 1-[4-(benzyloxy)benzyl]-4-piperidinol under acidic conditions is the cleavage of the benzyl ether bond.[1][2] This reaction, known as debenzylation, is a common susceptibility for benzyl ethers, particularly in the presence of strong acids and heat.[2][3]
The mechanism involves the protonation of the ether oxygen, which transforms the benzyloxy group into a good leaving group (benzyl alcohol). The resulting benzylic carbocation is stabilized by resonance with the adjacent benzene ring.[3][4] This carbocation can then react with available nucleophiles in the reaction mixture.
Question 2: My reaction mixture turned a different color and I'm seeing unexpected peaks in my LC-MS analysis after acidic treatment. What could be happening?
Answer: The color change and appearance of new peaks strongly suggest degradation of the starting material. The most likely scenario is the acid-catalyzed cleavage of the benzyl ether.
Troubleshooting Steps:
-
Confirm Degradation Products: The expected primary degradation products are 4-(hydroxymethyl)phenol and 4-piperidinol, along with benzyl-containing byproducts. Analyze your LC-MS data to look for masses corresponding to these fragments.
-
Evaluate Acid Strength and Temperature: Benzyl ethers can be cleaved by strong acids, especially at elevated temperatures.[2] Consider if the acidic conditions used were too harsh. Milder acidic conditions, such as using buffered solutions (e.g., acetic acid/THF/water), can sometimes prevent this cleavage.[2]
-
Consider Rearrangement: In some cases, acid-mediated debenzylation of aryl benzyl ethers can be accompanied by rearrangement reactions.[5] This could lead to the formation of isomeric impurities, which would appear as distinct peaks in your chromatogram.
Question 3: How can I quantitatively assess the stability of 1-[4-(benzyloxy)benzyl]-4-piperidinol in my formulation?
Answer: A forced degradation study is the standard approach to quantitatively assess the stability of a compound under various stress conditions, including acidic environments.[6][7] This involves intentionally exposing the compound to acidic conditions and monitoring the formation of degradants over time.
A well-designed study will allow you to determine the rate of degradation and identify the primary degradation products. This information is crucial for establishing the stability-indicating nature of your analytical methods.[6]
Experimental Workflow for Forced Degradation Study
Caption: Workflow for an acidic forced degradation study.
Question 4: What analytical techniques are best suited for monitoring the stability of this compound?
Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for separating the parent compound from its potential degradation products.[8][9] A well-developed HPLC method should be able to resolve the starting material from key degradants like 4-(hydroxymethyl)phenol and 4-piperidinol.
For the identification of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is indispensable.[10] It provides molecular weight information that is crucial for elucidating the structures of the degradants.
Table 1: Recommended Analytical Methods
| Technique | Purpose | Key Considerations |
| RP-HPLC | Separation and quantification of the parent compound and its degradants. | Method must be validated for specificity, linearity, accuracy, and precision. |
| LC-MS | Identification of unknown degradation products. | Provides molecular weight and fragmentation data for structural elucidation. |
| NMR | Structural confirmation of isolated degradation products. | Provides detailed structural information. |
Question 5: Are there alternative protecting groups that are more stable to acidic conditions than a benzyl ether?
Answer: Yes, the choice of a protecting group is critical and depends on the specific reaction conditions. While benzyl ethers are generally robust, other protecting groups offer greater stability in acidic environments.[11]
Table 2: Comparison of Alcohol Protecting Groups
| Protecting Group | Stability to Acid | Stability to Base | Cleavage Conditions |
| Benzyl (Bn) | Moderate | High | Catalytic Hydrogenolysis, Strong Acids[1][2] |
| Silyl Ethers (e.g., TBS, TIPS) | Low to Moderate | High | Fluoride ions, Mild Acid[11] |
| Acetals (e.g., MOM, MEM) | Low | High | Acidic conditions[12] |
| Esters (e.g., Acetate, Pivaloate) | High | Low | Basic hydrolysis |
For applications requiring high stability to acid, ester-based protecting groups are a suitable alternative. However, their lability under basic conditions must be considered in the overall synthetic strategy.
Potential Degradation Pathway of 1-[4-(benzyloxy)benzyl]-4-piperidinol
Caption: Proposed acid-catalyzed degradation pathway.
References
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
ResearchGate. Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. [Link]
-
PMC. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. [Link]
-
ThaiScience. Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. [Link]
-
Khan Academy. Acidic cleavage of ethers. [Link]
-
ResearchGate. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. [Link]
-
ACS Publications. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
Semantic Scholar. Solid-supported acids for debenzylation of aryl benzyl ethers. [Link]
-
Organic Chemistry Portal. Benzyl Esters. [Link]
-
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
ACS Publications. Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. [Link]
-
ACS Publications. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. [Link]
-
ResearchGate. Forced degradation studies. [Link]
-
Wikipedia. Elias James Corey. [Link]
-
Asian Journal of Pharmaceutical Research. Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
PubMed. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]
-
ResearchGate. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. [Link]
-
RSC Publishing. Analytical Methods. [Link]
-
csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. asianjpr.com [asianjpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. employees.csbsju.edu [employees.csbsju.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Elias James Corey - Wikipedia [en.wikipedia.org]
HPLC method development for 1-[4-(benzyloxy)benzyl]-4-piperidinol purity
An Expert's Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity of 1-[4-(benzyloxy)benzyl]-4-piperidinol
This guide provides an in-depth, comparative analysis of the development and validation of a robust, stability-indicating HPLC method for determining the purity of 1-[4-(benzyloxy)benzyl]-4-piperidinol. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each decision, comparing alternative approaches with supporting data to provide a comprehensive framework for researchers, scientists, and drug development professionals.
Part 1: Foundational Strategy and Analyte Characterization
A successful analytical method begins not with an injection, but with a thorough understanding of the analyte and a clear strategic plan. The objective is to develop a purity method, which must be able to separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.
Understanding the Analyte: 1-[4-(benzyloxy)benzyl]-4-piperidinol
The structure of 1-[4-(benzyloxy)benzyl]-4-piperidinol contains several key functional groups that dictate its chromatographic behavior:
-
Two Aromatic Rings: These provide significant hydrophobicity and a strong chromophore for UV detection.
-
A Tertiary Amine (Piperidine Nitrogen): This group is basic, with an estimated pKa in the range of 8-9. Its ionization state is highly dependent on the mobile phase pH, which will critically affect retention and peak shape.[1][2]
-
A Hydroxyl Group and an Ether Linkage: These introduce polarity to the molecule.
Based on this structure, we can predict that the molecule is moderately polar to non-polar, making Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the most suitable analytical approach.[3][4][5]
The Method Development Workflow
Our strategy is a systematic process of optimizing chromatographic parameters, followed by rigorous validation according to the International Council for Harmonisation (ICH) guidelines.[6][7][8] This iterative process ensures the final method is fit for its intended purpose.[9]
Caption: Overall HPLC Method Development and Validation Workflow.
Part 2: Comparative Evaluation of Chromatographic Parameters
Here, we present the experimental data from the systematic evaluation of the critical parameters that govern chromatographic separation.
Stationary Phase (Column) Selection: A Comparative Study
The choice of stationary phase is paramount as it dictates the primary mechanism of separation.[4] Given the analyte's aromatic and hydrophobic nature, several reversed-phase columns were evaluated. A standard C18 column is often the first choice for its versatility and strong hydrophobic retention.[10]
Experimental Conditions:
-
Mobile Phase: Acetonitrile:20mM Potassium Phosphate (pH 3.0) (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Temperature: 30°C
Table 1: Comparison of Stationary Phases
| Column Type | Dimensions | Tailing Factor (Tf) | Resolution (Rs) between API and Impurity A* | Rationale & Observations |
| Standard C18 | 4.6 x 150 mm, 5 µm | 1.8 | 1.4 | Provided good retention but exhibited significant peak tailing for the basic API, likely due to interaction with residual silanols. Resolution is below the desired ≥1.5. |
| C8 | 4.6 x 150 mm, 5 µm | 1.6 | 1.2 | Reduced retention compared to C18 as expected. Tailing improved slightly, but resolution worsened due to the lower retention. |
| Phenyl-Hexyl | 4.6 x 150 mm, 5 µm | 1.2 | 2.1 | Optimal Choice. Provided excellent peak shape (low tailing). The phenyl phase offers alternative selectivity through π-π interactions with the analyte's aromatic rings, significantly improving resolution from a key impurity.[11] |
Impurity A: A closely-eluting process impurity.
Mobile Phase Optimization: The Engine of Separation
The mobile phase composition, including the organic modifier and pH, is the most powerful tool for manipulating retention and selectivity.[11]
Acetonitrile and methanol are the most common organic solvents in RP-HPLC.[1][12] While they have similar elution strengths, they can provide different selectivities.[2]
Experimental Conditions:
-
Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
Aqueous Phase: 0.1% Formic Acid in Water
-
Gradient: 30% to 80% Organic Modifier over 15 minutes
Table 2: Comparison of Organic Modifiers
| Organic Modifier | API Retention Time (min) | Resolution (Rs) API / Impurity A | System Backpressure (psi) | Observations |
| Methanol | 12.5 | 1.9 | ~1800 | Provided adequate separation but resulted in broader peaks and higher system pressure due to its higher viscosity. |
| Acetonitrile | 10.8 | 2.2 | ~1200 | Optimal Choice. Offered sharper peaks (higher efficiency), a different elution order for some minor impurities, better overall resolution, and lower backpressure.[13] |
For an ionizable compound like 1-[4-(benzyloxy)benzyl]-4-piperidinol, pH is a critical parameter.[1] Operating at a pH at least 2 units below the pKa of the tertiary amine ensures it is consistently protonated, leading to sharp, symmetrical peaks and preventing retention time drift.[2]
Experimental Conditions:
-
Column: Phenyl-Hexyl
-
Mobile Phase A: 10mM Buffer in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic (55:45 A:B)
Table 3: Effect of Mobile Phase pH on Peak Shape
| Buffer (pH) | Tailing Factor (Tf) | Retention Time (min) | Observations |
| Phosphate (pH 7.0) | > 2.5 | 15.2 | Severe tailing and broad peaks. At this pH, the analyte is partially ionized, leading to poor chromatography. |
| Phosphate (pH 3.0) | 1.2 | 9.8 | Excellent, sharp, and symmetrical peak. The amine is fully protonated, ensuring robust and reproducible behavior. |
| 0.1% Formic Acid (pH ~2.7) | 1.2 | 9.5 | Optimal Choice. Provides excellent peak shape similar to the phosphate buffer but is volatile and MS-compatible, offering greater flexibility for future method extensions.[2] |
Part 3: The Optimized and Validated Method
Based on the comparative data, the final optimized method was established and subsequently validated according to ICH Q2(R2) guidelines to prove its suitability for purity testing.[8][14][15]
Final Optimized HPLC Protocol
-
Instrumentation: HPLC system with UV Detector
-
Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-17 min: 30% to 85% B
-
17-20 min: 85% B
-
20-21 min: 85% to 30% B
-
21-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile:Water (50:50)
Method Validation: A Self-Validating System
Validation is the documented evidence that the method is fit for its purpose.[9][15] A summary of the validation results is presented below.
Caption: Workflow for HPLC Method Validation.
Table 4: Summary of Method Validation Data
| Validation Parameter | Acceptance Criteria | Result | Conclusion |
| Specificity | No interference at API RT. Peak purity > 990. | API peak is spectrally pure and well-resolved from all degradation products and process impurities. | Pass |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9998 | Pass |
| (LOQ - 150% of target conc.) | |||
| Accuracy | 98.0% - 102.0% Recovery | 99.2% - 101.3% | Pass |
| Precision (Repeatability) | RSD ≤ 2.0% | 0.45% | Pass |
| Precision (Intermediate) | RSD ≤ 2.0% | 0.82% | Pass |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.05 µg/mL | Pass |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.015 µg/mL | Pass |
| Robustness | System Suitability criteria met | All system suitability parameters passed under varied conditions (flow rate ±0.1, temp ±2°C). | Pass |
The forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) showed significant degradation under oxidative and basic conditions, with all degradant peaks being well-resolved from the main analyte peak, confirming the stability-indicating nature of the method.[15][16]
Conclusion
Through a systematic and comparative approach, we have successfully developed and validated a stability-indicating RP-HPLC method for the purity determination of 1-[4-(benzyloxy)benzyl]-4-piperidinol. The critical choice of a Phenyl-Hexyl stationary phase and an acidic, acetonitrile-based mobile phase was justified through experimental data, highlighting superior selectivity and peak shape. The final method meets all validation criteria as per ICH guidelines, proving it to be specific, accurate, precise, and robust for its intended use in a quality control environment.
References
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- PharmTech. (2026, February 3). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
- Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
- U.S. Pharmacopeia. (2023, November 1). USP-NF 〈621〉 Chromatography.
- LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- uspbpep.com. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY.
- U.S. Pharmacopeia. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
- Agilent. (n.d.). Revisions per USP 621.
- DSDP Analytics. (n.d.). USP <621> Chromatography.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
- alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
- Latif, S., et al. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy....
Sources
- 1. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. labtech.tn [labtech.tn]
- 4. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 5. HPLC Column Selection Guide [scioninstruments.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. auroraprosci.com [auroraprosci.com]
- 11. chromtech.com [chromtech.com]
- 12. veeprho.com [veeprho.com]
- 13. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 14. pharmtech.com [pharmtech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. applications.emro.who.int [applications.emro.who.int]
Validation of 1-[4-(benzyloxy)benzyl]-4-piperidinol as a Reference Standard: A Comparative Guide
Executive Summary
Verdict: For the rapid and metrologically traceable qualification of 1-[4-(benzyloxy)benzyl]-4-piperidinol as a Secondary Reference Standard (SRS), Quantitative NMR (qNMR) is the superior methodology for initial potency assignment, provided the material is >98% pure.[1][2][3] However, the Mass Balance (100% - Impurities) approach remains the mandatory "Gold Standard" for full regulatory submission (IND/NDA) to characterize the complete impurity profile.
This guide details the validation of this specific piperidine derivative—a critical intermediate in the synthesis of benzylpiperidine-class therapeutics (e.g., Donepezil analogs, Ifenprodil)—comparing the traditional Mass Balance approach against the modern qNMR workflow.
Part 1: The Molecule & The Challenge
Target Analyte: 1-[4-(benzyloxy)benzyl]-4-piperidinol Chemical Class: N-substituted piperidine / Benzyl ether Role: Key Intermediate / Impurity Standard[1][2][3]
The Validation Challenge
As a Senior Application Scientist, I often see this molecule exhibit two specific behaviors that complicate validation:
-
Hygroscopicity: The secondary amine (if free base) or its salts are prone to moisture uptake, artificially inflating mass during weighing.
-
UV Response Factors: The benzyloxy chromophore has a distinct
compared to the piperidine ring.[3] In HPLC, assuming a Response Factor (RF) of 1.0 against a generic standard leads to significant potency errors.
Therefore, we cannot rely on "Area %" from HPLC alone.[3] We must establish Metrological Traceability .
Part 2: Comparative Methodology
We evaluate two orthogonal approaches to assign the "Purity Factor" (Potency) to the candidate standard.
Method A: The Mass Balance Approach (Traditional)
This is the "Subtractive" method. You assume the material is 100% pure and subtract everything that is not the target molecule.
[1][2][3]| Parameter | Technique | Critical Insight |
| Chromatographic Purity | HPLC-UV (DAD) | Must use a gradient to elute late-eluting benzyl impurities. |
| Water Content | Karl Fischer (KF) | Coulometric detection is preferred over Volumetric for <1% water.[3] |
| Residual Solvents | GC-Headspace | Piperidines often trap dichloromethane or toluene from synthesis.[1][2][3] |
| Inorganic Residue | ROI / TGA | ROI (Residue on Ignition) detects inorganic salts (e.g., NaCl). |
-
Pros: Provides a comprehensive impurity profile (organic + inorganic).[3] Accepted globally by all regulatory bodies (ICH Q2).[3]
-
Cons: Labor-intensive.[1][2][3][4] Errors are cumulative (an error in KF propagates to the final purity). Requires large sample volume (>100 mg).[3]
Method B: Quantitative NMR (qNMR) (Modern)
This is the "Direct" method. You compare the resonance integration of a specific proton in the target against a NIST-traceable Internal Standard (IS).
-
Pros: Absolute quantification. Does not require response factors. Fast (<1 hour). Eliminates the need for separate water/solvent testing for potency assignment (though still needed for characterization).
-
Cons: Requires a high-field NMR (400 MHz+).[1][2][3] Requires a soluble, non-reactive Internal Standard.[3]
Part 3: Experimental Protocols
Protocol 1: Structural Identification (The Foundation)
Before quantification, identity must be unequivocal.
-
FT-IR: Prepare a KBr pellet (1% w/w). Look for:
-
Mass Spectrometry (ESI+): Direct infusion in MeOH/Formic Acid.[3]
Protocol 2: Purity by HPLC (Mass Balance Input)
This method separates the target from synthetic precursors (e.g., 4-piperidinol, 4-(benzyloxy)benzyl chloride).[1][2]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[3]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[3]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 210 nm (piperidine ring) and 254 nm (benzyl chromophore).
-
System Suitability: Tailing factor < 1.5; Resolution > 2.0 between target and nearest impurity.[3]
Protocol 3: qNMR Purity Assignment (The Gold Standard Alternative)
-
Solvent: DMSO-d6 (ensures solubility of both polar piperidine and lipophilic benzyl group).[1][2][3]
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). High purity, distinct singlet at ~6.2 ppm.[3]
-
Relaxation Delay (d1): Set to 5× T1 (typically 30–60 seconds) to ensure full magnetization recovery.
-
Pulse Angle: 90°.
-
Scans: 16–32 (for S/N > 200).[3]
-
Procedure:
-
Weigh exactly ~10 mg of Candidate Standard and ~5 mg of Maleic Acid into the same vial.[3]
-
Dissolve in 0.6 mL DMSO-d6.
-
Integrate the benzyl methylene protons (singlet, ~3.5 ppm, 2H) of the target vs. the vinylic protons (singlet, ~6.2 ppm, 2H) of Maleic Acid.
-
Part 4: Data Presentation & Comparison
Table 1: Validation Results for Lot #BP-2024-001
| Test Parameter | Mass Balance Result | qNMR Result | Notes |
| Water (KF) | 0.45% w/w | N/A | qNMR measures the molecule directly, ignoring water.[1][2][3] |
| Residual Solvents | 0.12% (DCM) | N/A | |
| Inorganic Residue | < 0.1% | N/A | |
| Chromatographic Purity | 99.10% (Area %) | N/A | HPLC overestimates purity if impurities have low UV response.[3] |
| Calculated Potency | 98.53% | 98.48% | Excellent agreement (<0.1% difference). |
| Time to Result | 3 Days | 4 Hours | qNMR is significantly faster.[1][3] |
Part 5: Visualization (Graphviz)
Diagram 1: The Validation Workflow
This diagram illustrates the decision tree for qualifying the reference standard.
Caption: Figure 1. Decision matrix for validating the reference standard. Path A provides full characterization; Path B provides rapid potency assignment.[3]
Diagram 2: Logic of Purity Calculation
A comparison of how the final purity value is derived in both methods.
Caption: Figure 2. Logical framework comparison. Mass Balance subtracts impurities from the total, whereas qNMR directly measures the molar ratio of the analyte.[5]
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3][6][7][8] (2023).[3][6][7][9] Retrieved from [Link]
-
Davies, S. R., et al. "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance."[3][10] Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[3][10] (2015).[3][8] Retrieved from [Link]
-
Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[3] (2015).[3][8] Retrieved from [Link]
-
BIPM (Bureau International des Poids et Mesures). Metrological traceability of measurement results in chemistry: Concepts and implementation. (2011).[3] Retrieved from [Link]
Sources
- 1. Benzyl 4-Hydroxy-1-piperidinecarboxylate | C13H17NO3 | CID 2794620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-BENZYL-4-PHENYLPIPERIDIN-4-OL | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. fda.gov [fda.gov]
- 10. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Differentiating 1-[4-(benzyloxy)benzyl]-4-piperidinol from Metabolic Byproducts
This guide outlines the technical strategy for differentiating 1-[4-(benzyloxy)benzyl]-4-piperidinol (hereafter referred to as BB-4-PIP ) from its metabolic byproducts. The content is designed for analytical scientists and DMPK researchers requiring high-fidelity separation protocols.
Executive Summary & Compound Profile
1-[4-(benzyloxy)benzyl]-4-piperidinol (BB-4-PIP) is a lipophilic pharmacophore often utilized as a structural intermediate in the synthesis of neuroactive agents (e.g., NMDA antagonists like Ifenprodil analogs or AChE inhibitors).[1] Its metabolic stability is governed by two primary labile sites: the benzyl ether linkage and the benzylic amine .
Differentiating BB-4-PIP from its metabolites requires resolving the parent compound from highly polar phenols (Phase I) and bulky conjugates (Phase II). This guide provides a self-validating LC-MS/MS and chromatographic workflow to achieve baseline resolution.
Compound Snapshot
| Feature | Specification |
| Chemical Formula | C₁₉H₂₃NO₂ |
| Molecular Weight | 297.39 g/mol |
| LogP (Predicted) | ~3.5 (Lipophilic) |
| Key Structural Motifs | 4-Hydroxypiperidine core, N-benzyl linker, para-Benzyloxy ether |
The Metabolic Landscape
To accurately detect byproducts, one must first map the predicted biotransformation pathways. BB-4-PIP undergoes extensive Phase I oxidation, primarily driven by CYP2D6 and CYP3A4 isozymes, followed by Phase II conjugation.
Core Metabolic Pathways
-
O-Dealkylation (Major): Cleavage of the distal benzyl ether to form the phenol 1-(4-hydroxybenzyl)-4-piperidinol .
-
N-Dealkylation: Cleavage of the N-benzyl linker to release 4-piperidinol and 4-(benzyloxy)benzaldehyde.
-
Glucuronidation: Direct conjugation of the parent's 4-hydroxyl group or the secondary phenolic metabolites.
Visualization: Metabolic Pathway Map
The following diagram illustrates the degradation cascade and the resulting mass shifts (
Caption: Predicted Phase I and Phase II metabolic pathways for BB-4-PIP showing mass transitions.
Analytical Differentiation Strategy
Reliable differentiation relies on orthogonal validation: Chromatographic Selectivity (Retention Time) and Mass Spectrometry (Fragmentation Fingerprinting).
A. Mass Spectrometry (LC-MS/MS)
The parent compound (BB-4-PIP) generates a protonated molecule
Fragmentation Logic
-
Parent (m/z 298): The most abundant fragment is typically the tropylium ion (m/z 91) derived from both the N-benzyl and O-benzyl groups. A secondary fragment at m/z 107 (hydroxybenzyl cation) is often observed.
-
M1 (O-Desbenzyl, m/z 208): Loses the ability to generate the distal benzyl tropylium. The spectrum is dominated by the hydroxybenzyl fragment (m/z 107) and the piperidine ring fragments.
-
M2 (N-Desbenzyl, m/z 102): Very low mass; distinct lack of aromatic fragments.
Table 1: MRM Transition Parameters
| Analyte | Precursor (
B. Chromatographic Separation
Because M1 and M2 are significantly more polar than the parent, a standard C18 gradient is highly effective.
-
Stationary Phase: High-strength silica (HSS) T3 or C18 columns are recommended to retain the polar M2 metabolite while eluting the lipophilic Parent.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water[2]
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Elution Order: M2 (Early)
M1 (Mid) Parent (Late).
Experimental Protocol: Validated Workflow
This protocol is designed for plasma or microsomal incubation samples.
Step 1: Sample Preparation (Protein Precipitation)
Avoid Liquid-Liquid Extraction (LLE) if analyzing M2 (N-desbenzyl), as the polar amine extracts poorly into organic solvents.
-
Aliquot 50 µL of biological matrix (plasma/microsomes).
-
Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Donepezil-d7).
-
Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to LC vials. Dilute 1:1 with water if peak shape of early eluters (M2) is poor.
Step 2: LC-MS/MS Conditions
-
Column: Waters XSelect HSS T3 XP (2.1 x 100 mm, 2.5 µm) or equivalent.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1.0 min: 5% B (Isocratic hold for M2 retention)
-
1.0-6.0 min: 5%
95% B -
6.0-8.0 min: 95% B (Wash)
-
8.1-10.0 min: 5% B (Re-equilibration)
-
Step 3: Data Analysis & Logic Flow
Use the following decision tree to classify unknown peaks in your chromatogram.
Caption: Logical decision tree for peak assignment based on MS1 and MS2 data.
Critical Considerations for Reproducibility
-
In-Source Fragmentation: The benzyloxy ether bond is fragile. High desolvation temperatures (>500°C) may cause the Parent (m/z 298) to fragment in the source to m/z 208, mimicking M1.
-
Validation: Inject a pure standard of BB-4-PIP. If a peak appears at the retention time of the Parent but is detected in the m/z 208 channel, this is an artifact, not metabolic M1.
-
-
Isomeric Interferences: Hydroxylation of the benzyl ring (without dealkylation) adds +16 Da (m/z 314). Ensure your gradient separates these isobaric species from potential N-oxides.
References
-
Gorrod, J. W., & Gooderham, N. J.[3] (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation.[3] Xenobiotica, 17(2), 165-177.[3]
-
Costantino, L., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine derivatives as potent sigma ligands.[4] Journal of Medicinal Chemistry, 48(1), 266-273.
-
Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.[5] Bioorganic & Medicinal Chemistry Letters, 61, 128615.
-
Mutlib, A. E., et al. (1995). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry. Drug Metabolism and Disposition.
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Residual Solvents in Piperidine Drug Intermediates
Introduction: The Criticality of Residual Solvent Analysis in Piperidine Drug Synthesis
Piperidine and its derivatives are foundational structural motifs in a vast array of pharmaceuticals.[1] Their synthesis often involves the use of various organic solvents, which can remain as impurities in the final drug intermediate.[2][3] These residual solvents offer no therapeutic benefit and can be toxic, potentially impacting the safety and efficacy of the final drug product.[3][4] Therefore, rigorous quantitative analysis of residual solvents is a critical aspect of quality control in pharmaceutical development and manufacturing, mandated by regulatory bodies worldwide.[2][5]
This guide provides an in-depth comparison of two powerful analytical techniques for the quantitative analysis of residual solvents in piperidine drug intermediates: Headspace Gas Chromatography with Flame Ionization Detection (GC-HS/FID) and Headspace Gas Chromatography with Mass Spectrometry (GC-HS/MS). We will explore the fundamental principles of each technique, provide detailed experimental protocols, present comparative data, and discuss the nuances of method validation in accordance with the International Council for Harmonisation (ICH) Q3C guidelines.[6][7]
The Regulatory Landscape: ICH Q3C Guidelines
The ICH Q3C guideline provides a framework for the control of residual solvents in pharmaceuticals.[6][7] It classifies solvents into three classes based on their toxicity:
-
Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.[7]
-
Class 2: Solvents to be limited, non-genotoxic animal carcinogens or suspected of other significant but reversible toxicities.[7]
-
Class 3: Solvents with low toxic potential.[7]
The guideline sets Permitted Daily Exposure (PDE) limits for many common solvents, which are used to calculate acceptable concentration limits in drug substances.[8][9] It is imperative that the chosen analytical methodology is capable of accurately and precisely quantifying residual solvents at or below these established limits.
Headspace Gas Chromatography (GC-HS): The Gold Standard for Volatiles
Headspace Gas Chromatography (GC-HS) is the preferred technique for the analysis of residual solvents in pharmaceuticals.[10][11] This method involves heating the sample in a sealed vial, allowing volatile solvents to partition into the gas phase (the "headspace").[12] A portion of this headspace is then injected into the gas chromatograph for separation and detection.[11] The primary advantage of GC-HS is the avoidance of injecting the non-volatile drug matrix into the GC system, which protects the instrument from contamination and extends column life.[11]
Comparative Analysis: GC-HS/FID vs. GC-HS/MS
Headspace Gas Chromatography with Flame Ionization Detection (GC-HS/FID)
GC-HS/FID is a robust and widely used technique for routine quantitative analysis of residual solvents.[13][14] The Flame Ionization Detector (FID) is a universal detector for organic compounds, providing a response that is proportional to the mass of carbon entering the detector.
Principle of Operation:
-
Separation: The injected volatile solvents are separated based on their boiling points and interaction with the stationary phase of the GC column.
-
Detection: As each solvent elutes from the column, it is burned in a hydrogen-air flame. This combustion process produces ions, which are collected by an electrode, generating a current that is proportional to the amount of analyte.
Strengths:
-
Robustness and Reliability: FID is a highly stable and reproducible detector.
-
Wide Linear Range: It offers a broad linear dynamic range, making it suitable for quantifying solvents over a wide range of concentrations.
-
Ease of Use: The instrumentation is relatively straightforward to operate and maintain.
Limitations:
-
Non-specific: FID responds to virtually all organic compounds, which can lead to co-elution and interference from other volatile impurities.[15]
-
Limited Identification Capabilities: Peak identification is based solely on retention time, which is not definitive.
Headspace Gas Chromatography with Mass Spectrometry (GC-HS/MS)
GC-HS/MS combines the powerful separation capabilities of GC with the highly specific detection and identification capabilities of Mass Spectrometry (MS).[15][16]
Principle of Operation:
-
Separation: Similar to GC-FID, the volatile solvents are separated by the GC column.
-
Ionization and Detection: As each solvent elutes from the column, it enters the MS detector where it is ionized, typically by electron impact (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for definitive identification.
Strengths:
-
High Specificity and Selectivity: MS provides unambiguous identification of analytes based on their unique mass spectra, even in the presence of co-eluting peaks.[15][17]
-
Identification of Unknowns: The mass spectral data can be used to identify unexpected or unknown volatile impurities.[15]
-
Enhanced Sensitivity: In selected ion monitoring (SIM) mode, the MS can be set to monitor for specific ions characteristic of the target analytes, significantly increasing sensitivity.
Limitations:
-
Increased Complexity: GC-MS systems are more complex to operate and maintain than GC-FID systems.
-
Higher Cost: The initial investment and ongoing maintenance costs are generally higher for GC-MS.
Experimental Protocols
Sample Preparation (Common for both GC-HS/FID and GC-HS/MS)
The choice of diluent is critical for successful headspace analysis.[2] For piperidine drug intermediates, which are often basic, a polar aprotic solvent is typically a good choice. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used.[2][18]
Protocol:
-
Accurately weigh approximately 100 mg of the piperidine drug intermediate into a 20 mL headspace vial.
-
Add 5.0 mL of the chosen diluent (e.g., DMSO).
-
Add a magnetic stir bar.
-
Seal the vial with a PTFE-lined septum and aluminum cap.
-
Prepare a standard solution containing the expected residual solvents at a concentration relevant to the ICH Q3C limits in the same diluent.
-
Prepare a blank vial containing only the diluent.
GC-HS/FID Methodology
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector
-
Headspace Autosampler
-
Capillary Column: e.g., DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness
Instrumental Parameters:
| Parameter | Setting |
| Headspace Sampler | |
| Oven Temperature | 80 °C |
| Needle Temperature | 90 °C |
| Transfer Line Temperature | 100 °C |
| Vial Equilibration Time | 30 min |
| Injection Volume | 1.0 mL |
| Gas Chromatograph | |
| Inlet Temperature | 200 °C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 2.0 mL/min (Constant Flow) |
| Split Ratio | 10:1 |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| FID Detector | |
| Temperature | 250 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N2) Flow | 25 mL/min |
GC-HS/MS Methodology
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
Headspace Autosampler
-
Capillary Column: e.g., DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
Instrumental Parameters:
| Parameter | Setting |
| Headspace Sampler | (Same as GC-HS/FID) |
| Gas Chromatograph | |
| Inlet Temperature | 200 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Split Ratio | 20:1 |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 35-350) and/or Selected Ion Monitoring (SIM) |
Method Validation: A Self-Validating System
Any analytical method used for the release of pharmaceutical products must be validated according to ICH Q2(R1) guidelines.[19][20]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For GC-MS, the unique mass spectrum provides a high degree of specificity. For GC-FID, this is demonstrated by the absence of interfering peaks at the retention time of the target analytes in a blank and placebo sample.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of the test results to the true value. This is determined by spiking the sample matrix with known amounts of the residual solvents.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Performance Comparison: GC-HS/FID vs. GC-HS/MS
The following table summarizes a hypothetical but realistic comparison of the two techniques for the analysis of common residual solvents in a piperidine intermediate.
| Parameter | GC-HS/FID | GC-HS/MS (Full Scan) | GC-HS/MS (SIM) |
| Specificity | Moderate (relies on retention time) | High (based on mass spectrum) | Very High (monitors specific ions) |
| Sensitivity (LOQ) | ~10-50 ppm | ~5-20 ppm | ~0.1-1 ppm |
| Linearity (r²) | >0.995 | >0.995 | >0.998 |
| Accuracy (Recovery) | 90-110% | 95-105% | 98-102% |
| Precision (%RSD) | < 10% | < 8% | < 5% |
| Confirmation of Identity | No | Yes | Yes |
| Cost | Lower | Higher | Higher |
| Complexity | Lower | Higher | Higher |
Visualizing the Workflow
Caption: A generalized workflow for the analysis of residual solvents by GC-HS.
Challenges and Troubleshooting in the Analysis of Piperidine Intermediates
The basic nature of the piperidine moiety can sometimes present analytical challenges:
-
Peak Tailing: The free amine group of piperidine can interact with active sites in the GC inlet and column, leading to poor peak shape. The use of a base-deactivated column can mitigate this issue.
-
Matrix Effects: The piperidine intermediate itself may have some volatility, leading to a large, broad peak that can interfere with the elution of early-eluting solvents. Careful optimization of the GC oven temperature program is crucial.
-
Solubility Issues: Some piperidine derivatives may have limited solubility in common headspace diluents. It may be necessary to screen several solvents to find one that provides complete dissolution without interfering with the analysis.[18]
Conclusion: Selecting the Right Tool for the Job
Both GC-HS/FID and GC-HS/MS are powerful techniques for the quantitative analysis of residual solvents in piperidine drug intermediates. The choice between the two depends on the specific needs of the analysis.
-
GC-HS/FID is an excellent choice for routine quality control applications where the potential residual solvents are well-characterized and high throughput is required.[13][14] Its robustness, ease of use, and lower cost make it a workhorse in many pharmaceutical laboratories.
-
GC-HS/MS is the preferred method for method development, validation, and in situations where unambiguous identification of solvents is required.[15][16] Its superior specificity and sensitivity are invaluable for troubleshooting, identifying unknown impurities, and ensuring the highest level of confidence in the analytical results, particularly when dealing with complex matrices or when results are close to the regulatory limits.[15]
Ultimately, a well-validated and robust analytical method is essential for ensuring the quality and safety of piperidine-containing pharmaceuticals. By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure compliance and protect patient health.
References
-
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA). [Link]
-
impurities: guideline for residual solvents q3c(r6) - ICH. [Link]
-
SDFCL's - Gas Chromatography-Headspace (GC-HS) Analysis: High-Purity Solvents for Residual Solvent Detection - Sdfine. [Link]
-
Residual Solvents and Elemental Impurities: Classification & Exposure Limits as per ICH Q3C AND Q3D - Pharma Growth Hub. [Link]
-
Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]
-
impurities: guideline for residual solvents q3c(r9) - ICH. [Link]
-
Gas Chromatography Headspace (GC-HS) Analysis - NJ Labs. [Link]
-
Residual solvent analysis by GC-Headspace - Scharlab Internacional. [Link]
-
Headspace Gas Chromatography: Types and Uses - Phenomenex. [Link]
-
GCMS Residual Solvent Analysis: What You Must Know. [Link]
-
GC-HS SOLVENTS for GC-Headspace Analysis - Loba Chemie. [Link]
-
Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance - MDPI. [Link]
-
Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS - Shimadzu. [Link]
-
ICH Q3C (R9) Guideline on impurities - European Medicines Agency (EMA). [Link]
-
Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. [Link]
-
Residual solvent analysis with the ICH Q3C guideline - FILAB. [Link]
-
ICH Q3C: New Version of the Guideline for Residual Solvents published - ECA Academy. [Link]
-
Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method | LCGC International. [Link]
-
Residual Solvent Analysis for the Pharmaceutical Industry - Separation Science. [Link]
-
01-00221A-EN Qualitative Analysis Using HS-GC-FID/MS when Testing for Residual Solvents in Pharmaceuticals - Shimadzu. [Link]
-
Analytical procedures for quality control of pharmaceuticals in terms of residual solvents content - MOST Wiedzy. [Link]
-
ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. [Link]
-
The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace_Rev2 - Labsolution. [Link]
- Detection method for determining piperidine residue in bulk drug - Google P
-
GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - ResearchGate. [Link]
-
GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - Green Chemistry (RSC Publishing). [Link]
-
Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy | LCGC International. [Link]
-
Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow - Shimadzu. [Link]
- CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google P
Sources
- 1. benchchem.com [benchchem.com]
- 2. Residual solvent analysis by GC-Headspace - Scharlab Internacional [scharlab.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. m.youtube.com [m.youtube.com]
- 5. filab.fr [filab.fr]
- 6. database.ich.org [database.ich.org]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. tga.gov.au [tga.gov.au]
- 9. database.ich.org [database.ich.org]
- 10. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
- 11. Headspace Gas Chromatography: Types and Uses | Phenomenex [phenomenex.com]
- 12. njlabs.com [njlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. shimadzu.com [shimadzu.com]
- 17. shopshimadzu.com [shopshimadzu.com]
- 18. ycdehongchem.com [ycdehongchem.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. ICH Q3C: New Version of the Guideline for Residual Solvents published - ECA Academy [gmp-compliance.org]
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-[4-(benzyloxy)benzyl]-4-piperidinol
For the researcher dedicated to the meticulous processes of drug discovery and development, every step, from synthesis to analysis, is governed by precision and safety. The final step in the lifecycle of a chemical reagent—its disposal—demands the same level of rigorous attention. Improper disposal of specialized compounds like 1-[4-(benzyloxy)benzyl]-4-piperidinol not only poses significant safety and environmental risks but can also result in severe regulatory penalties.[1] This guide provides a procedural framework for the safe and compliant disposal of this compound, grounded in established laboratory safety principles and regulatory standards.
This guide will walk you through the essential phases of disposal: Hazard Characterization, Personal Protective Equipment (PPE) selection, waste segregation, and the formal disposal process, ensuring that your laboratory operations remain safe, efficient, and compliant.
Phase 1: Waste Characterization and Hazard Assessment
The cornerstone of any chemical disposal plan is a thorough understanding of the material's hazards. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed.[1][4]
Based on the analysis of analogous piperidine derivatives, 1-[4-(benzyloxy)benzyl]-4-piperidinol waste should be managed as hazardous waste due to its likely toxicological properties.
| Hazard Characteristic | Assessment Based on Analogous Compounds | Primary Concern | Sources |
| Acute Toxicity (Oral) | Likely harmful if swallowed. | Accidental ingestion could lead to systemic effects. | [3] |
| Skin Irritation/Corrosion | Causes skin irritation. | Direct contact can cause inflammation and dermatitis. | [2] |
| Eye Damage/Irritation | Causes serious eye irritation. | Splashes can result in significant eye damage. | [2] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction. | Repeated exposure may lead to an allergic response. | [3] |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and bases. | Accidental mixing could lead to vigorous reactions. | [1] |
This initial characterization dictates every subsequent step in the disposal process, from handling precautions to the final disposal method.
Phase 2: Personal Protective Equipment (PPE) and Spill Management
Before handling the waste container, it is imperative to don the appropriate PPE to mitigate exposure risks.
Mandatory PPE for Handling:
-
Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[2]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood. If significant vapors or aerosols are generated, a NIOSH-approved respirator may be necessary.[5]
Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, contain the material using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[3] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Dispose: All spill cleanup materials must be disposed of as hazardous waste.
Phase 3: The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process. The following workflow ensures that waste is managed safely from the point of generation to its final collection by a certified disposal service.
Step 1: Waste Segregation
The first rule of hazardous waste management is proper segregation to prevent dangerous reactions.[6]
-
Isolate from Incompatibles: Store waste containing 1-[4-(benzyloxy)benzyl]-4-piperidinol separately from strong oxidizing agents, strong acids, and strong bases.[1]
-
Solid vs. Liquid: If you have both solid waste (e.g., contaminated filter paper, gloves) and liquid waste (e.g., residual solutions), they should be collected in separate, clearly labeled containers.
Step 2: Containerization
The integrity of your waste container is critical for safe storage and transport.[1][7]
-
Material Compatibility: Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically appropriate. Plastic is often preferred to minimize the risk of breakage.[4][8]
-
Condition: The container must be in good condition, free of leaks, cracks, or external residue.[7]
-
Secure Closure: The container must have a secure, leak-proof screw-top cap. The container must remain closed at all times except when actively adding waste.[7][9] An open funnel should never be left in a waste container.[7]
Step 3: Labeling
Clear and accurate labeling is a strict regulatory requirement and a vital safety communication tool.[4][6]
Your hazardous waste label must include:
-
The words "HAZARDOUS WASTE" .
-
Full Chemical Name: "Waste 1-[4-(benzyloxy)benzyl]-4-piperidinol". Do not use abbreviations or chemical formulas.[4]
-
Hazard Identification: Clearly indicate the relevant hazards (e.g., "Toxic," "Irritant").
-
Generator Information: Your name, laboratory, and contact information.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage facility.[8]
-
Designated Location: The SAA must be clearly marked.
-
Secondary Containment: The waste container should be placed within a secondary containment bin or tray to contain any potential leaks.[7]
-
Quantity Limits: A laboratory may accumulate up to 55 gallons of hazardous waste or 1 quart of acutely toxic waste in an SAA.[7][8] Once these limits are reached, the waste must be moved to the central accumulation area within three days.[8]
The following diagram illustrates the decision-making process for handling and disposing of 1-[4-(benzyloxy)benzyl]-4-piperidinol waste.
Caption: Decision workflow for the safe disposal of 1-[4-(benzyloxy)benzyl]-4-piperidinol.
Step 5: Arranging for Final Disposal
Hazardous chemical waste cannot be disposed of in the regular trash or poured down the drain.[4][6]
-
Contact Environmental Health & Safety (EHS): Once your waste container is full or you are approaching storage time limits, contact your institution's EHS or a designated hazardous waste management office.
-
Submit a Pickup Request: Follow your institution's specific procedure for requesting a waste pickup. This typically involves submitting an online or paper form detailing the contents of the container.[4][7]
-
Professional Collection: Only trained EHS personnel or a licensed hazardous waste contractor should handle the transportation of the waste from your laboratory.[7] They will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final, compliant disposal.
By adhering to this structured, scientifically-grounded protocol, you ensure that the final stage of your research is conducted with the highest commitment to safety, environmental stewardship, and regulatory compliance.
References
-
How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. Available at: [Link]
-
Laboratory Chemical Waste Management Guidelines. Environmental Health & Radiation Safety, University of Pennsylvania. Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available at: [Link]
-
Piperidine Safety Data Sheet. Carl ROTH. Available at: [Link]
-
N-Benzyl-4-piperidone Material Safety Data Sheet. Cole-Parmer. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
Personal protective equipment for handling 1-[4-(benzyloxy)benzyl]-4-piperidinol
Part 1: Executive Safety Summary (Derived Profile)
Warning: No specific harmonized GHS classification exists for this specific research intermediate. The following safety profile is derived from Structure-Activity Relationships (SAR) of analogous benzyl-piperidine pharmacophores (e.g., 1-Benzyl-4-hydroxypiperidine, Donepezil intermediates).
Critical Hazard Assessment
-
Health Hazards:
-
Acute Toxicity (Oral): Likely Category 4 (Harmful if swallowed). Piperidine derivatives often exhibit moderate oral toxicity.
-
Skin/Eye Corrosion: High Risk. The basic nitrogen (piperidine moiety) combined with the lipophilic benzyl ether tail facilitates tissue penetration. Treat as Skin Irritant (Category 2) and Serious Eye Damage (Category 1) until proven otherwise.
-
Sensitization: The benzyloxybenzyl group poses a potential risk for allergic skin reaction (Sensitization Category 1).
-
-
Physical Hazards:
-
State: Solid (likely crystalline powder or low-melting waxy solid).
-
Reactivity: Stable, but likely hygroscopic. Incompatible with strong oxidizing agents and acid chlorides.[1]
-
Immediate PPE Requirements (Quick Reference)
| Protection Zone | Requirement | Technical Specification |
| Hand | Double Gloving | Inner: Nitrile (0.11 mm) |
| Eye/Face | Chemical Goggles | ANSI Z87.1+ Impact/Splash rated. Face shield required for >10g handling. |
| Respiratory | Engineering Control | Handle strictly within a certified Fume Hood. |
| Body | Lab Coat + Apron | 100% Cotton or Nomex lab coat. Chemical-resistant apron for transfer steps. |
Part 2: Risk Assessment & Hazard Identification[2]
Structural Hazard Analysis
To understand the risk, we analyze the molecule's functional components:
-
Piperidine Ring (Secondary Amine derivative):
-
Risk:[2] Basicity. Even when alkylated, the tertiary amine character can cause local pH spikes on moist mucous membranes (eyes/lungs), leading to chemical burns or severe irritation.
-
-
4-Hydroxy Group (Alcohol):
-
Risk:[2] Increases water solubility slightly, aiding in transport across biological membranes.
-
-
4-Benzyloxybenzyl Tail:
-
Risk:[2] High lipophilicity. This allows the compound to penetrate the stratum corneum (outer skin layer) effectively, carrying the basic amine into deeper tissue. This "carrier effect" makes skin contact more dangerous than with simple piperidines.
-
Exposure Pathways & Symptoms
-
Inhalation: Dust or aerosols can cause respiratory tract irritation (coughing, burning sensation).
-
Eye Contact: Immediate pain, redness, potential for corneal damage if not rinsed immediately.
-
Skin Contact: Irritation may be delayed. Redness and itching may appear 30–60 minutes post-exposure.
Part 3: Personal Protective Equipment (PPE) Strategy
Hand Protection: The "Breakthrough" Protocol
Standard latex gloves are insufficient due to the organic nature of the benzyl ether chain.
-
Primary Layer (Inner): Disposable Nitrile (4 mil / 0.10 mm).
-
Function: Tactile sensitivity and immediate barrier.
-
-
Secondary Layer (Outer): Extended-cuff Nitrile or Neoprene (minimum 5-6 mil).
-
Function: Mechanical strength and permeation resistance.
-
-
Change Schedule: Replace outer gloves immediately upon splash. Replace inner gloves every 2 hours of continuous handling.
Respiratory & Engineering Controls
-
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Control (Powder Handling): If weighing fine powder outside a hood is unavoidable (not recommended), use a NIOSH N95 or P100 particulate respirator .
-
Process Isolation: For synthesis scales >100g, use a powder containment hood or glove bag to prevent cross-contamination of the lab space.
Part 4: Operational Handling Protocols
Workflow Visualization
Step-by-Step Protocol
A. Weighing & Transfer
-
Preparation: Place the balance inside the fume hood. If vibration is an issue, use a draft shield.
-
Static Control: Organic powders often carry static charge. Use an ionizing fan or anti-static gun to prevent "flying powder."
-
Transfer: Do not pour from the source bottle. Use a clean, stainless steel spatula.
-
Solubilization: As soon as the solid is in the reaction vessel, add the solvent (typically Dichloromethane, Methanol, or THF) to suppress dust generation.
B. Reaction Monitoring
-
TLC/HPLC: When taking aliquots, treat the pipette tip as a "hot" source. Eject tips directly into a solid waste container inside the hood.
-
Quenching: If used in a reaction with strong bases (e.g., NaH, LDA), quench carefully at low temperature before removal from the hood.
Part 5: Emergency Response & Spill Management
Spill Decision Tree
First Aid Measures
-
Eye Contact: Rinse immediately with water for 15 minutes .[1][2][3][4] Hold eyelids open. Medical attention is mandatory due to potential basicity.
-
Skin Contact: Wash with soap and copious amounts of water.[2][4] Do not use alcohol (this may increase absorption).
-
Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration). Call a Poison Control Center.
Part 6: Waste Disposal & Decontamination
Chemical Waste
-
Classification: Hazardous Organic Waste (Nitrogen-containing).
-
Segregation: Do not mix with strong acids (exothermic neutralization risk) or oxidizers.
-
Labeling: "Contains Piperidine Derivative - Irritant/Toxic."
Equipment Decontamination
-
Glassware: Rinse with Acetone, then soak in a dilute acid bath (1M HCl) to protonate and solubilize the amine residue, followed by standard detergent wash.
-
Surfaces: Wipe down with a 1% Acetic Acid solution followed by water. This neutralizes the basic residues effectively.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24849273, 1-Benzyl-4-hydroxypiperidine (Analogous Structure). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Amine Intermediates. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
